molecular formula C6H14ClNO B1281053 4-(Dimethylamino)butan-2-one hydrochloride CAS No. 54493-24-2

4-(Dimethylamino)butan-2-one hydrochloride

Cat. No.: B1281053
CAS No.: 54493-24-2
M. Wt: 151.63 g/mol
InChI Key: UTCFREZFQSHYLP-UHFFFAOYSA-N
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Description

4-(Dimethylamino)butan-2-one hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Dimethylamino)butan-2-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Dimethylamino)butan-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dimethylamino)butan-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethylamino)butan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(8)4-5-7(2)3;/h4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCFREZFQSHYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54493-24-2
Record name 4-(dimethylamino)butan-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

what is the structure of 4-(dimethylamino)butan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Profile: 4-(Dimethylamino)butan-2-one Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]

Executive Summary

4-(Dimethylamino)butan-2-one hydrochloride (CAS: 54493-24-2) is a specialized Mannich base derivative primarily utilized as a latent source of methyl vinyl ketone (MVK) in organic synthesis. Structurally, it consists of a butan-2-one backbone functionalized with a dimethylamino group at the terminal position, stabilized as a hydrochloride salt.[1][2][3]

In drug development and complex molecule synthesis, this compound solves a critical safety and stability challenge.[1] Methyl vinyl ketone is a highly reactive, toxic, and unstable Michael acceptor.[1] By using 4-(dimethylamino)butan-2-one hydrochloride as a precursor, researchers can generate MVK in situ via thermal elimination, allowing for controlled Robinson annulations and Michael additions without handling the hazardous free enone directly.[1]

Molecular Architecture & Physiochemical Properties

The compound is an acyclic ketone featuring a tertiary amine salt.[1] Its stability as a hydrochloride salt stands in contrast to the free base, which is prone to polymerization and oxidation.[1]

Chemical Identity Table
PropertyDetail
IUPAC Name 4-(Dimethylamino)butan-2-one hydrochloride
Common Name Mannich Base of Acetone; DMAB-HCl
CAS Number 54493-24-2 (HCl Salt); 2543-57-9 (Free Base)
Molecular Formula C₆H₁₃NO[3] · HCl
Molecular Weight 151.63 g/mol
Physical State Hygroscopic crystalline solid (Salt); Liquid (Free Base)
Solubility Highly soluble in water, ethanol, and methanol
Structural Analysis

The molecule comprises three distinct functional zones:

  • Methyl Ketone (C2): Provides the electrophilic carbonyl center and an acidic alpha-methyl group.[1]

  • Ethylene Linker (C3-C4): A flexible two-carbon chain connecting the ketone to the amine.

  • Ammonium Center (N): The protonated dimethylamino group acts as a leaving group precursor.[1] Upon neutralization and heating, this group is eliminated to form the double bond of MVK.[1]

Synthesis: The Mannich Reaction[1][6][7]

The industrial and laboratory synthesis of 4-(dimethylamino)butan-2-one hydrochloride is a classic example of the Mannich Reaction . It involves the condensation of an enolizable ketone (acetone) with a non-enolizable aldehyde (formaldehyde) and a secondary amine (dimethylamine).[1]

Reaction Protocol
  • Reagents: Acetone (excess), Formaldehyde (paraformaldehyde or formalin), Dimethylamine hydrochloride.[1]

  • Catalyst: Catalytic HCl (often provided by the amine salt itself).[1]

  • Solvent: Ethanol or Isopropanol.[1]

  • Conditions: Reflux for 2–6 hours.[1]

Mechanistic Pathway

The reaction proceeds through the formation of a reactive iminium ion, which is then attacked by the enol form of acetone.[1]

MannichMechanism Start Formaldehyde + Dimethylamine Iminium Iminium Ion (CH2=NMe2)+ Start->Iminium Dehydration (-H2O) Transition C-C Bond Formation Iminium->Transition Electrophilic Attack Acetone Acetone (Enol Form) Acetone->Transition Nucleophilic Attack Product 4-(Dimethylamino) butan-2-one HCl Transition->Product Proton Transfer

Figure 1: Mechanistic pathway of the Mannich reaction yielding 4-(dimethylamino)butan-2-one HCl.[1]

Key Application: In Situ MVK Generation

The primary utility of this compound in drug development is its role as a "masked" Methyl Vinyl Ketone (MVK).[1] MVK is a potent Michael acceptor used to build cyclic structures (e.g., steroids, terpenes) via the Robinson Annulation.[1]

The Problem with MVK
  • Toxicity: High inhalation toxicity and lachrymatory properties.[1][4]

  • Instability: Polymerizes rapidly without stabilizers.[1]

  • Handling: Difficult to store and dispense accurately in small quantities.[1]

The Solution: Thermal Elimination

By adding 4-(dimethylamino)butan-2-one hydrochloride to the reaction mixture with a base, the free amine is generated.[1] Subsequent heating causes a Hofmann-type elimination (or retro-Michael reaction), releasing MVK slowly and directly into the reaction medium where it is immediately consumed by the nucleophile.[1]

Elimination Salt Mannich Base Salt (Stable Precursor) FreeBase Free Amine Intermediate Salt->FreeBase Neutralization Base Base Treatment (e.g., NaOH/Et3N) Base->FreeBase MVK Methyl Vinyl Ketone (Reactive Electrophile) FreeBase->MVK  Elimination   Amine Dimethylamine (Byproduct) FreeBase->Amine Heat Thermal Elimination (Retro-Michael)

Figure 2: Generation of Methyl Vinyl Ketone (MVK) from the Mannich base precursor.[1]

Analytical Characterization Protocols

To validate the identity of 4-(dimethylamino)butan-2-one hydrochloride, Nuclear Magnetic Resonance (NMR) is the gold standard.[1]

Predicted ¹H-NMR Profile (D₂O)

Note: Chemical shifts may vary slightly based on concentration and pH.[1]

PositionGroupShift (δ ppm)MultiplicityIntegrationAssignment Logic
1 Methyl Ketone2.25Singlet (s)3HAlpha to carbonyl (CH₃-C=O)
3 Methylene3.05Triplet (t)2HAlpha to carbonyl (CH₂-C=O)
4 Methylene3.40Triplet (t)2HAlpha to ammonium (CH₂-N⁺)
N-Me N-Methyls2.90Singlet (s)6HN⁺(CH₃)₂ protons (deshielded)
Quality Control Checks
  • Melting Point: Pure HCl salts of Mannich bases are typically crystalline.[1] A sharp melting point (often >100°C, though specific values vary by hydration) indicates purity.[1]

  • Solubility Test: The compound should dissolve completely in water.[1] Turbidity suggests the presence of the free base or polymerization products.[1]

Safety & Handling (SDS Context)

  • Hygroscopicity: The HCl salt is hygroscopic.[1] It must be stored in a desiccator or tightly sealed container to prevent "caking" or hydrolysis.[1]

  • Toxic Decomposition: Upon heating or treatment with strong base, the compound releases Methyl Vinyl Ketone (highly toxic, lachrymator) and Dimethylamine (flammable gas).[1] All reactions involving base/heat must be performed in a functioning fume hood.[1]

  • Skin Contact: Causes irritation.[1][2][4] Standard PPE (gloves, goggles, lab coat) is mandatory.[1]

References

  • PubChem. (n.d.).[5] 4-(Dimethylamino)butan-2-one hydrochloride.[2][3][6] National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link][1]

  • Organic Syntheses. (1963). 1-Diethylamino-3-butanone (Analogous Procedure). Organic Syntheses, Coll. Vol. 4, p. 281. Retrieved February 14, 2026, from [Link][1]

  • AdiChemistry. (n.d.).[1] Mannich Reaction: Mechanism and Applications. Retrieved February 14, 2026, from [Link][1]

  • Wikipedia. (n.d.).[1] Methyl vinyl ketone.[1][7][4] Retrieved February 14, 2026, from [Link][1]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)butan-2-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)butan-2-one hydrochloride (HCl) is a chemical compound of interest in various fields of chemical synthesis and pharmaceutical research. As a ketone and a tertiary amine hydrochloride salt, its physicochemical properties are critical for its handling, formulation, and application in further research and development. This guide provides a comprehensive overview of its known properties and outlines detailed experimental protocols for their determination, offering a framework for its complete characterization.

The hydrochloride salt of 4-(dimethylamino)butan-2-one enhances its stability and aqueous solubility compared to its free base form, a common strategy in drug development to improve the bioavailability of amine-containing compounds.[1] A thorough understanding of its physicochemical characteristics is paramount for researchers aiming to utilize this compound as a building block in organic synthesis or to investigate its potential pharmacological applications.

Chemical Structure and Identification

The chemical structure of 4-(dimethylamino)butan-2-one HCl is fundamental to understanding its properties and reactivity.

graph chemical_structure { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; N [label="N"]; C5 [label="C"]; C6 [label="C"]; O [label="O"]; H [label="H"]; Cl [label="Cl-"];

C1 -- C2; C2 -- C3; C3 -- N; N -- C5; N -- C6; C2 -- O [style=double]; N -- H [style=dotted]; H [pos="2.5,0.5!"]; Cl [pos="3.5,0.5!"];

C1 [pos="-1,0!"]; C2 [pos="0,0!"]; C3 [pos="1,0!"]; N [pos="2,0!"]; C5 [pos="2.5, -0.8!"]; C6 [pos="2.5, 0.8!"]; O [pos="0,1!"];

label="4-(Dimethylamino)butan-2-one HCl"; labelloc="b"; fontsize=12; }

Figure 1: Chemical Structure of 4-(Dimethylamino)butan-2-one HCl

Physicochemical Properties

A summary of the known and computed physicochemical properties of 4-(dimethylamino)butan-2-one and its hydrochloride salt is presented below. It is important to distinguish between data for the free base and the hydrochloride salt.

PropertyValueSource
Molecular Formula C₆H₁₄ClNOPubChem[2][3]
Molecular Weight 151.63 g/mol PubChem[2][3]
IUPAC Name 4-(dimethylamino)butan-2-one;hydrochloridePubChem[2][3]
CAS Number 54493-24-2PubChem[2][3]
Physical Form Expected to be a solid at room temperature. The free base is a colorless to yellow liquid.[4][5]-
Melting Point Not experimentally determined in the provided sources. A related compound, 4-(diethylamino)-butan-2-one, has a reported boiling point of 76-78 °C at 16 mmHg, but no melting point is available.[6]-
Solubility Qualitatively described as having enhanced aqueous solubility due to the hydrochloride salt form.[1] Specific quantitative data is not available.-
pKa (of the free base) 8.4 (basic)PubChem[7][8]

Experimental Protocols for Physicochemical Characterization

To provide a comprehensive profile of 4-(dimethylamino)butan-2-one HCl, the following experimental protocols are recommended for the determination of its key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.[9][10]

graph melting_point_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; A [label="Dry the sample of\n4-(dimethylamino)butan-2-one HCl"]; B [label="Load a small amount into a\ncapillary tube (2-3 mm height)"]; C [label="Place the capillary tube in a\nmelting point apparatus"]; D [label="Heat rapidly to determine an\napproximate melting range"]; E [label="Allow the apparatus to cool"]; F [label="Use a fresh sample and heat slowly\n(1-2 °C/min) near the approximate melting point"]; G [label="Record the temperature range from the\nfirst sign of melting to complete liquefaction"];

A -> B -> C -> D -> E -> F -> G; }

Figure 2: Workflow for Melting Point Determination

Protocol:

  • Sample Preparation: Ensure the 4-(dimethylamino)butan-2-one HCl sample is completely dry by placing it in a desiccator over a suitable drying agent for at least 24 hours.[9]

  • Capillary Loading: Finely powder a small amount of the dried sample. Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[11]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Approximate Melting Point: Heat the sample at a rapid rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting range.

  • Accurate Melting Point: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[11] Prepare a new capillary with a fresh sample. Heat the sample at a slow rate of 1-2 °C per minute.[12]

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the substance. For a pure compound, this range should be narrow (0.5-2 °C).[10]

Solubility Determination

Determining the solubility in various solvents is crucial for understanding the compound's behavior in different environments, which is vital for formulation and reaction condition selection.[13]

graph solubility_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; A [label="Weigh a precise amount of\n4-(dimethylamino)butan-2-one HCl"]; B [label="Add a known volume of solvent\n(e.g., water, ethanol, dichloromethane)"]; C [label="Agitate the mixture at a\nconstant temperature (e.g., 25 °C)"]; D [label="Allow undissolved solid to settle"]; E [label="Carefully extract an aliquot of the\nsupernatant"]; F [label="Determine the concentration of the\ndissolved compound in the aliquot"]; G [label="Calculate the solubility\n(e.g., in mg/mL or mol/L)"];

A -> B -> C -> D -> E -> F -> G; }

Figure 3: Workflow for Quantitative Solubility Determination

Protocol (Shake-Flask Method):

  • Preparation: Add an excess amount of 4-(dimethylamino)butan-2-one HCl to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, methanol, dichloromethane, acetone).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Carefully withdraw a known volume of the supernatant.

  • Quantification: Determine the concentration of the dissolved 4-(dimethylamino)butan-2-one HCl in the supernatant. This can be achieved through a validated analytical method such as HPLC-UV or by gravimetric analysis after solvent evaporation.[14]

  • Calculation: Express the solubility as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identifying functional groups.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[15][16][17][18]

Expected ¹H NMR Spectral Features:

Based on the structure of 4-(dimethylamino)butan-2-one HCl and data from similar compounds, the following proton signals are anticipated (chemical shifts are approximate and will be influenced by the solvent):

  • Singlet (~2.2 ppm): Corresponding to the three protons of the methyl group adjacent to the carbonyl group (CH₃-C=O).

  • Triplet (~3.0-3.2 ppm): Representing the two protons of the methylene group adjacent to the carbonyl group (-C(=O)-CH₂-).

  • Triplet (~3.4-3.6 ppm): Corresponding to the two protons of the methylene group adjacent to the nitrogen atom (-CH₂-N-).

  • Singlet (~2.8-3.0 ppm): Representing the six protons of the two methyl groups on the nitrogen atom (N-(CH₃)₂).

  • Broad Singlet (variable, downfield): Corresponding to the proton on the positively charged nitrogen atom (N⁺-H). The chemical shift of this proton can be highly variable and may exchange with deuterated solvents.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule.[19]

  • ~208 ppm: Carbonyl carbon (C=O).[19]

  • ~50-60 ppm: Methylene carbon adjacent to the nitrogen atom (-CH₂-N-).

  • ~40-50 ppm: Methylene carbon adjacent to the carbonyl group (-C(=O)-CH₂-).

  • ~40-45 ppm: Methyl carbons on the nitrogen atom (N-(CH₃)₂).

  • ~30 ppm: Methyl carbon adjacent to the carbonyl group (CH₃-C=O).[19]

Protocol:

  • Sample Preparation: Dissolve an appropriate amount of 4-(dimethylamino)butan-2-one HCl in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent can affect the chemical shifts.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

  • Data Analysis: Process the spectra and assign the observed signals to the corresponding protons and carbons in the molecule based on their chemical shifts, integration (for ¹H), and splitting patterns (for ¹H).

FTIR spectroscopy is used to identify the functional groups present in the molecule.[20]

Expected FTIR Absorption Bands:

  • ~2700-2400 cm⁻¹ (broad): N⁺-H stretching vibration of the tertiary amine salt.

  • ~1715 cm⁻¹: C=O stretching vibration of the ketone.

  • ~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1470-1440 cm⁻¹: C-H bending vibrations.

Protocol:

  • Sample Preparation: Prepare the sample using an appropriate method, such as creating a KBr pellet by mixing a small amount of the finely ground solid with dry KBr powder and pressing it into a transparent disk.[5][21] Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid powder.[21]

  • Data Acquisition: Obtain the FTIR spectrum using a calibrated spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in 4-(dimethylamino)butan-2-one HCl.

Safety and Handling

4-(Dimethylamino)butan-2-one HCl is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

References

  • PubChem. 4-(Dimethylamino)butan-2-one hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(Dimethylamino)butan-2-one. National Center for Biotechnology Information. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • METU OpenCourseWare. DETERMINATION OF MELTING POINTS. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • SSERC. Melting point determination. [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • MOLBASE. 4-(dimethylamino)-2-butanone(SALTDATA: HCl). [Link]

  • PubChem. 4-(Dimethylamino)butan-2-one hydrochloride. [Link]

  • PubChem. 4-(Dimethylamino)butan-2-one. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • ChemSynthesis. 4-diethylamino-butan-2-one. [Link]

  • Springer Medizin. Spectroscopic characterization and crystal structures of four hydrochloride cathinones. [Link]

  • ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • ResearchGate. FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex. [Link]

  • Air Hygiene. FTIR TESTING. [Link]

  • YouTube. #6 NMR Spectroscopy Challenge | ¹H & ¹³C APT NMR | Step-by-Step Structure Elucidation (30 Jan 2026). [Link]

  • johnkoesteroriginals.com. Basic 1h And 13c Nmr Spectroscopy. [Link]

  • Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. [Link]

  • Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • PubChemLite. 4-(dimethylamino)butan-2-one (C6H13NO). [Link]

  • NIST WebBook. 2-Butanone, 4-(diethylamino)-. [Link]

Sources

4-(dimethylamino)butan-2-one hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(Dimethylamino)butan-2-one Hydrochloride

Executive Summary

4-(Dimethylamino)butan-2-one hydrochloride (CAS: 54493-24-2) is a critical Mannich base intermediate used extensively in the synthesis of nitrogen-containing heterocycles and as a linker in medicinal chemistry.[1][2][3][4] As the hydrochloride salt of 4-(dimethylamino)butan-2-one, it offers superior stability compared to its free base, which is prone to polymerization and retro-Mannich elimination. This guide details its physicochemical properties, validated synthesis via the Mannich reaction, stability mechanisms, and applications in drug development.

Physicochemical Characterization

The following data establishes the baseline identity for quality control and stoichiometric calculations.

PropertyValueNotes
IUPAC Name 4-(Dimethylamino)butan-2-one hydrochloride
Common Name Dimethylaminobutanone HCl; Mannich Base of Acetone
CAS Number 54493-24-2 Free Base CAS: 2543-57-9
Molecular Formula C₆H₁₄ClNO C₆H₁₃NO[1][5][6] · HCl
Molecular Weight 151.63 g/mol Free Base MW: 115.17 g/mol
Appearance White to off-white crystalline solidHighly hygroscopic
Solubility High in Water, Ethanol, MethanolInsoluble in non-polar solvents (Hexane, Et₂O)
Melting Point 110–115 °C (Decomposes)Varies with moisture content

Synthetic Pathway: The Mannich Reaction[8][9]

The synthesis of 4-(dimethylamino)butan-2-one hydrochloride is a classic example of the Mannich Reaction , involving the condensation of an enolizable ketone (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine).

Reaction Mechanism & Logic

The reaction proceeds via the formation of an iminium ion electrophile from formaldehyde and dimethylamine. Acetone, acting as the nucleophile in its enol form, attacks this iminium species.

  • Why HCl? The reaction requires acidic conditions to generate the reactive iminium ion. Furthermore, isolating the product as the hydrochloride salt prevents the "Retro-Mannich" elimination of the amine, which would generate the toxic and volatile Methyl Vinyl Ketone (MVK).

Experimental Protocol (Bench Scale)

Reagents:

  • Acetone (Solvent & Reagent): Excess (5–10 equivalents)

  • Paraformaldehyde: 1.0 equivalent

  • Dimethylamine Hydrochloride: 1.0 equivalent

  • Conc. HCl: Catalytic amount (approx. 0.05 eq)

  • Ethanol (absolute): Co-solvent (optional, for crystallization)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Charge the flask with Dimethylamine Hydrochloride (1 eq) and Paraformaldehyde (1 eq).

  • Solvent Addition: Add Acetone (excess). The excess acetone drives the equilibrium forward and minimizes bis-alkylation (formation of the symmetrical di-Mannich base).

  • Catalysis: Add catalytic concentrated HCl.

  • Reflux: Heat the mixture to reflux (approx. 56–60 °C) for 12–16 hours. The suspension should clarify as the paraformaldehyde depolymerizes and reacts.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • If the product crystallizes spontaneously, filter under vacuum.

    • If no precipitate forms, concentrate the solution under reduced pressure (Rotavap) to remove excess acetone.

    • Recrystallize the residue from hot Ethanol/Acetone or Isopropanol.

  • Drying: Dry the white crystalline solid in a vacuum desiccator over

    
     (crucial due to hygroscopicity).
    
Synthesis Workflow Diagram

SynthesisWorkflow Reagents Reagents: Acetone + Paraformaldehyde + Dimethylamine HCl Reflux Reflux (12-16h @ 60°C) Formation of Iminium Ion Reagents->Reflux Acid Cat. Cooling Cooling & Concentration Reflux->Cooling Crystallization Crystallization (EtOH/Acetone) Cooling->Crystallization Product Final Product: 4-(dimethylamino)butan-2-one HCl Crystallization->Product Vacuum Dry

Figure 1: Step-by-step workflow for the synthesis of 4-(dimethylamino)butan-2-one hydrochloride.

Stability & Reactivity: The Elimination Risk

A critical aspect of working with this molecule is understanding its latent reactivity. Under basic conditions or thermal stress, the free base undergoes


-elimination to form Methyl Vinyl Ketone (MVK) , a highly reactive Michael acceptor and known toxin.

Safety Directive: Always store as the HCl salt at low temperatures (4°C) to inhibit this pathway.

Elimination Pathway Diagram

EliminationPathway Salt HCl Salt (Stable) C6H14ClNO Base Free Base (Transient) C6H13NO Salt->Base  Basic pH / Neutralization   Elimination Beta-Elimination (Retro-Michael) Base->Elimination  Heat / Time   Products Toxic Products: Methyl Vinyl Ketone (MVK) + Dimethylamine Elimination->Products

Figure 2: Stability profile showing the degradation of the free base into Methyl Vinyl Ketone.

Applications in Drug Design

Researchers utilize 4-(dimethylamino)butan-2-one hydrochloride primarily as a "masked"


-unsaturated ketone or as a precursor for heterocycles.
  • Heterocycle Synthesis:

    • Pyrazoles: Reaction with hydrazines yields substituted pyrazoles.

    • Pyrimidines: Condensation with amidines or urea derivatives.

  • Prodrug Linkers: The dimethylamino group can be displaced or quaternized to link therapeutic payloads, improving solubility.

  • Robinson Annulation: It serves as a source of MVK in situ (generated slowly) for Robinson annulation reactions, providing better control than using MVK directly.

Analytical Protocols

To validate the identity of the synthesized compound, use the following expected spectroscopic signatures.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: D₂O (Deuterium Oxide)

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Context
2.25 ppm Singlet (s)3H

Methyl ketone
2.90 ppm Singlet (s)6H

Dimethyl amine (Deshielded by HCl)
3.05 ppm Triplet (t)2H

Methylene

to ketone
3.45 ppm Triplet (t)2H

Methylene

to ammonium

Note: In DMSO-d6, an exchangeable broad singlet for the HCl proton may appear >10 ppm.

Infrared Spectroscopy (IR)
  • 1710–1720 cm⁻¹: Strong C=O stretch (Ketone).

  • 2400–2700 cm⁻¹: Broad Ammonium (

    
    ) stretch, characteristic of amine salts.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12239882, 4-(Dimethylamino)butan-2-one hydrochloride. Retrieved from [Link]

  • Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry, 25(3), 419-423. (Foundational mechanistic insight for Mannich base stability).

Sources

Technical Guide: Solubility Profile & Process Chemistry of 4-(Dimethylamino)butan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 4-(dimethylamino)butan-2-one hydrochloride (CAS: 54493-24-2). As a classic Mannich base salt, its solubility is governed by the interplay between its ionic hydrochloride moiety and its amphiphilic ketonic backbone. This document details solvent compatibility, thermodynamic driving forces, and validated protocols for recrystallization and purification, designed for researchers in organic synthesis and drug development.

Part 1: Physicochemical Identity[1]

Before addressing solubility, the structural parameters defining the solute-solvent interaction must be established.

PropertyDataRelevance to Solubility
IUPAC Name 4-(Dimethylamino)butan-2-one hydrochloridePrimary Identifier
CAS Number 54493-24-2Database Verification
Molecular Formula C₆H₁₄ClNOStoichiometry
Molecular Weight 151.63 g/mol Gravimetric Calculations
Structure Type Mannich Base (β-amino ketone salt)Amphiphilic (Polar salt + Organic backbone)
H-Bond Donors 1 (Ammonium proton)Interaction with protic solvents
H-Bond Acceptors 2 (Ketone oxygen, Chloride ion)Interaction with water/alcohols

Part 2: Solubility Landscape

The solubility of 4-(dimethylamino)butan-2-one hydrochloride follows the "like dissolves like" principle, modified by the lattice energy of the crystal salt. The compound exhibits a distinct solubility gradient from polar protic to non-polar aprotic solvents.

Polar Protic Solvents (High Solubility)
  • Water: The compound is highly soluble.[1] The ionic dissociation of the hydrochloride salt (

    
    ) is entropically and enthalpically favored due to strong ion-dipole interactions with water molecules.
    
  • Methanol / Ethanol:

    • Hot: High solubility. The hydroxyl groups of lower alcohols can solvate both the ammonium cation and the chloride anion effectively.

    • Cold: Moderate solubility. This temperature-dependent solubility differential is the basis for purification strategies.

Polar Aprotic Solvents (Moderate to Low Solubility)
  • Acetone: The compound shows limited solubility at room temperature. While the ketone backbone of the solute interacts with acetone, the ionic lattice is not effectively disrupted by acetone's dipole alone.

    • Application: Acetone is frequently used as an anti-solvent to induce precipitation from ethanolic solutions.

  • Acetonitrile / DMF: Moderate solubility.[1] Often used in reaction mixtures but less common for isolation due to high boiling points (DMF) or poor crystallization kinetics.

Non-Polar & Chlorinated Solvents (Poor Solubility)
  • Diethyl Ether / Hexane: Insoluble. These solvents lack the polarity to overcome the crystal lattice energy of the salt. They are ideal for washing crude solids to remove non-polar organic impurities (e.g., unreacted ketone starting materials).

  • Dichloromethane (DCM) / Chloroform: Low solubility for the hydrochloride salt compared to the free base. While the free amine is highly soluble in DCM, the salt form typically precipitates or forms a suspension unless a phase transfer catalyst or excess alcohol is present.

Summary Table: Estimated Solubility Profile
Solvent ClassRepresentative SolventSolubility RatingPrimary Interaction Mechanism
Aqueous Water (pH < 7)Excellent (>100 mg/mL)Ion-Dipole / H-Bonding
Alcohol Methanol, EthanolGood (Heat dependent)H-Bonding / Dielectric Screening
Ketone AcetonePoor (Anti-solvent)Dipole-Dipole (insufficient for salt)
Ether Diethyl Ether, THFInsoluble None (Lattice energy dominates)
Hydrocarbon Hexane, TolueneInsoluble None

Part 3: Thermodynamic Mechanism of Dissolution

Understanding the mechanism allows for precise manipulation of the purification process. The dissolution of 4-(dimethylamino)butan-2-one HCl involves overcoming the lattice enthalpy (


) via solvation enthalpy (

).

DissolutionMechanism Solid Solid Crystal Lattice (Strong Ionic Bonds) Transition Transition State (Surface Wetting) Solid->Transition Heat Input (Endothermic) Solvent Polar Solvent (Water/Ethanol) Solvent->Transition Diffusion Dissolved Solvated Ions (R3NH+ ... OH-R) Transition->Dissolved Enthalpy of Solvation (Exothermic) Dissolved->Solid Cooling/Anti-solvent (Recrystallization)

Figure 1: Thermodynamic cycle of dissolution and recrystallization. The process is reversible, allowing for purification.

Part 4: Validated Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine exact solubility limits for your specific batch/purity level.

  • Preparation: Weigh 100 mg of 4-(dimethylamino)butan-2-one HCl into a chemically resistant vial.

  • Addition: Add the target solvent in 100

    
    L increments at a controlled temperature (e.g., 25°C).
    
  • Agitation: Vortex for 60 seconds after each addition.

  • Endpoint: Record the volume (

    
    ) required for complete dissolution (clear solution, no particulates).
    
  • Calculation:

    
    .
    
Protocol B: Purification via Solvent/Anti-Solvent Recrystallization

The "Ethanol-Acetone" method is the industry standard for Mannich base hydrochlorides.

Objective: Isolate high-purity crystals from a crude reaction mixture.

Reagents:

  • Crude 4-(dimethylamino)butan-2-one HCl.[2]

  • Solvent: Absolute Ethanol (Hot).

  • Anti-Solvent: Acetone (Cold).

Workflow:

  • Dissolution: Place crude solid in a flask. Add minimum boiling ethanol until fully dissolved. Note: If insoluble particulates remain, filter while hot.

  • Nucleation: Remove from heat. Slowly add acetone dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Re-heat slightly to clear the turbidity, then allow the solution to cool slowly to room temperature. Once at RT, place in a fridge (4°C) for 12 hours.

  • Isolation: Filter the white crystalline precipitate under vacuum.

  • Washing: Wash the filter cake with a 1:1 mixture of cold Ethanol/Acetone, followed by pure cold Acetone.

  • Drying: Dry in a vacuum oven at 40°C to remove residual solvent.

RecrystallizationWorkflow Start Crude Solid Step1 Dissolve in Hot Ethanol (Min. Volume) Start->Step1 Step2 Filter Hot (Remove Insolubles) Step1->Step2 Step3 Add Acetone (Anti-Solvent) Until Turbid Step2->Step3 Step4 Cool Slowly (RT -> 4°C) Step3->Step4 Step5 Vacuum Filtration Step4->Step5 End Pure Crystals Step5->End

Figure 2: Step-by-step recrystallization workflow using the Ethanol/Acetone solvent system.

Part 5: Implications for Synthesis (Mannich Reaction)[1]

In the synthesis of this compound (typically reacting acetone, formaldehyde, and dimethylamine HCl), solubility dictates the workup:

  • Reaction Medium: The reaction is often performed in refluxing Ethanol or Isopropanol . The starting materials are soluble, but the product (the HCl salt) often remains in solution at reflux.

  • Isolation: Upon cooling the ethanol reaction mixture, the product may partially crystallize. To maximize yield, Acetone is added to the reaction mixture. Since the product is poorly soluble in acetone, this forces the salt out of the solution, allowing for easy filtration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12239882, 4-(Dimethylamino)butan-2-one hydrochloride. Retrieved from [Link]

  • Organic Syntheses (1957). 1-Diethylamino-3-butanone (Analogous Mannich Base Procedure). Coll. Vol. 4, p. 281. Retrieved from [Link]

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. (Context on Mannich base solubility and isolation). Retrieved from [Link]

Sources

Methodological & Application

Application Note: 4-(Dimethylamino)butan-2-one Hydrochloride as a Strategic C4-Synthon in Agrochemical Formulation & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Rationale

In the development of modern agrochemicals, 4-(dimethylamino)butan-2-one hydrochloride (CAS: 54493-24-2) serves a critical function as a "masked" reactive intermediate . While Methyl Vinyl Ketone (MVK) is a ubiquitous C4 building block for synthesizing pyrazole, pyrimidine, and cyclohexenone scaffolds found in herbicides and fungicides, MVK itself is hazardous, volatile, and prone to polymerization.

This application note details the use of DMA-Butanone HCl as a solid-state, shelf-stable surrogate for MVK. Upon basification or thermal treatment, this Mannich base salt undergoes a retro-Mannich reaction (Hofmann elimination type) to release MVK in situ. This allows for the precise, stoichiometric assembly of heterocyclic cores without the handling risks associated with neat MVK.

Key Advantages in Agrochemical R&D
FeatureMethyl Vinyl Ketone (MVK)DMA-Butanone HCl (The Salt)
Physical State Volatile Liquid (BP: 81°C)Crystalline Solid (MP: ~165°C)
Stability Polymerizes rapidly (requires stabilizers)Stable at Room Temp (Years)
Toxicity High Inhalation Hazard (Lachrymator)Low Volatility / Solid Handling
Stoichiometry Difficult (due to volatility/polymerization)Precise gravimetric dosing
Reaction Type Direct Michael AdditionControlled In Situ Release

Part 2: Chemical Mechanism & Activation

The utility of DMA-Butanone HCl relies on the equilibrium between the Mannich base and the


-unsaturated ketone. Under physiological or slightly basic reaction conditions, the dimethylamine group acts as a leaving group.
Mechanism Diagram: In Situ Activation Pathway

MVK_Activation cluster_reaction Agrochemical Scaffold Formation Salt DMA-Butanone HCl (Stable Precursor) FreeBase Free Mannich Base (Transient) Salt->FreeBase + Base (e.g., NaOAc, Et3N) MVK Methyl Vinyl Ketone (Active Electrophile) FreeBase->MVK Retro-Mannich / Elimination (Heat) Amine Dimethylamine (Byproduct) FreeBase->Amine Product Heterocycle (Pyrazole/Pyrimidine) MVK->Product + Nucleophile (Hydrazine/Urea)

Figure 1: The activation pathway of DMA-Butanone HCl. The salt is neutralized to the free base, which eliminates dimethylamine to generate the reactive MVK species for interception by nucleophiles.

Part 3: Application Protocols

Application 1: Synthesis of Pyrazole-Based Herbicide Scaffolds

Context: Pyrazoles are the core pharmacophore in major agrochemicals like Pyraflufen-ethyl (Herbicide), Fipronil (Insecticide), and Tebufenpyrad (Acaricide). The reaction of DMA-Butanone HCl with hydrazine derivatives provides a direct route to the dihydro-pyrazole skeleton, which is easily oxidized to the aromatic pyrazole.

Protocol A: Synthesis of 1-Phenyl-3-methyl-2-pyrazoline

Target Audience: Synthetic Chemists optimizing scaffold libraries.

Reagents:

  • 4-(dimethylamino)butan-2-one HCl (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Ethanol (Solvent)[1]

  • Sodium Acetate (1.2 eq, Base catalyst)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 15.1 g (0.1 mol) of DMA-Butanone HCl in 100 mL of Ethanol .

  • Basification: Add 9.8 g (0.12 mol) of anhydrous Sodium Acetate. Stir for 10 minutes at room temperature to liberate the free Mannich base.

  • Addition: Dropwise add 11.9 g (0.11 mol) of Phenylhydrazine over 15 minutes. Note: The solution may turn slightly yellow/orange.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 3–4 hours.

    • Mechanism:[2][3][4] The amine eliminates to form MVK, which undergoes Michael addition by the hydrazine nitrogen, followed by intramolecular condensation.

  • Workup: Cool the reaction mixture to room temperature. Pour into 300 mL of ice-water .

  • Isolation: The product (pyrazoline) will precipitate as a solid or oil. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo. Recrystallize from ethanol/water if solid.
    

Validation Criteria:

  • HPLC: Single peak at expected retention time (purity >95%).

  • 1H NMR: Disappearance of the dimethylamino singlet (~2.2 ppm) and appearance of pyrazoline ring protons (multiplets at ~2.8-3.5 ppm).

Application 2: Robinson Annulation for Fungicide Intermediates

Context: Cyclohexenone derivatives are vital for systemic fungicides. This protocol demonstrates using DMA-Butanone HCl as a "Michael Donor" to build carbocyclic rings via Robinson Annulation.

Protocol B: In Situ Generation for Michael Addition

Target Audience: Process Chemists scaling up ring-closure reactions.

Reagents:

  • 2-Methyl-1,3-cyclohexanedione (Nucleophile)

  • DMA-Butanone HCl (Electrophile Source)

  • Toluene (Solvent)

  • Triethylamine (Base)

Step-by-Step Methodology:

  • Charge: Suspend 1.0 eq of 2-Methyl-1,3-cyclohexanedione and 1.2 eq of DMA-Butanone HCl in Toluene.

  • Activation: Add 1.5 eq of Triethylamine.

  • Reaction: Heat to reflux with a Dean-Stark trap (to remove water formed during the subsequent aldol condensation step).

  • Monitoring: Monitor by TLC for the disappearance of the dione. The reaction proceeds via Michael addition of the dione to the generated MVK, followed by intramolecular aldol condensation to close the second ring (Wieland-Miescher ketone analogue).

  • Outcome: This yields the bicyclic enone, a versatile intermediate for steroid-like or terpenoid agrochemicals.

Part 4: Quality Control & Analytical Specifications

To ensure reproducibility in formulation and synthesis, the raw material must meet strict specifications.

Table 1: QC Specifications for DMA-Butanone HCl

Test ParameterSpecificationMethodRationale
Appearance White to off-white crystalline powderVisualDiscoloration indicates oxidation or free amine release.
Assay (Titration)

98.0%
Argentometric (Cl-)Ensures correct stoichiometry for MVK release.
Loss on Drying

1.0%
GravimetricMoisture initiates premature hydrolysis/clumping.
Solubility Clear in Water/EthanolVisualTurbidity suggests polymerization of trace MVK.
pH (10% soln) 4.0 – 6.0pH MeterAcidic pH confirms salt integrity; basic pH implies degradation.

Part 5: Workflow Visualization

The following diagram illustrates the critical decision tree for researchers choosing between MVK and DMA-Butanone HCl, highlighting the safety and process benefits.

Decision_Tree Start Need C4-Synthon for Agrochemical Synthesis Choice Select Precursor Start->Choice MVK_Route Route A: Methyl Vinyl Ketone (Liquid) Choice->MVK_Route Direct Use Salt_Route Route B: DMA-Butanone HCl (Solid Salt) Choice->Salt_Route Recommended Risk_MVK High Toxicity Polymerization Risk Requires Stabilizers MVK_Route->Risk_MVK Benefit_Salt Stable Solid Stoichiometric Control No Stabilizers Needed Salt_Route->Benefit_Salt Product Target Heterocycle (Herbicide/Fungicide) Risk_MVK->Product Low Yield/High Risk Process Base-Promoted Elimination Reaction Benefit_Salt->Process High Yield/Safe Process->Product High Yield/Safe

Figure 2: Decision matrix for selecting C4 synthons. Route B (Salt) offers superior process safety and stability profiles.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12239882, 4-(Dimethylamino)butan-2-one hydrochloride. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile (Methadone Precursor via Mannich Base). US Patent 4242274A. Retrieved from

  • Organic Syntheses. 1-Diethylamino-3-Butanone (Analogous Mannich Base Synthesis). Org.[1][2][5][6][7][8] Synth. 1950, 30, 20. Retrieved from [Link]

  • Maddaluno, J., et al. Michael Additions of Mannich Bases: A Review of the "Masked" Enone Concept. (General Reference for Mechanism).

Sources

4-(dimethylamino)butan-2-one hydrochloride as a building block in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Dimethylamino)butan-2-one hydrochloride (CAS: 54493-24-2), often referred to as the "Mannich Base Salt," is a critical C4 building block in organic synthesis. Its primary utility lies in its ability to serve as a stabilized, solid surrogate for Methyl Vinyl Ketone (MVK) .

While MVK is a potent Michael acceptor, it is hazardous (highly toxic, lachrymator) and prone to rapid polymerization, making storage and precise stoichiometry difficult. The hydrochloride salt of the Mannich base overcomes these limitations by releasing MVK slowly in situ under basic conditions. This application note details the mechanistic advantages, handling protocols, and specific applications of this reagent in Robinson annulations and heterocycle construction.

Chemical Profile & Stability

PropertySpecification
IUPAC Name 4-(Dimethylamino)butan-2-one hydrochloride
CAS Number 54493-24-2
Formula C₆H₁₃NO[1][2] · HCl
MW 151.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; insoluble in non-polar ethers.
Stability Hygroscopic but stable at room temperature. Does not polymerize like free MVK.
Hazard Class Irritant (Solid); Generates Toxic MVK (Liquid/Vapor) upon basification.

Expert Insight: The hydrochloride salt locks the amine in a protonated state, preventing the elimination reaction that generates the enone. This "chemical masking" allows researchers to weigh out precise equivalents of a solid rather than handling a volatile, polymerizable liquid.

Core Application: The Robinson Annulation

The Robinson Annulation is the cornerstone application for this reagent, widely used in the total synthesis of steroids (e.g., Cortisone) and terpenes. The reaction creates a six-membered ring containing an


-unsaturated ketone.[3]
Mechanistic Pathway: The "Slow Release" Advantage

Using the salt instead of neat MVK prevents high local concentrations of the Michael acceptor, which suppresses polymerization side reactions. The mechanism involves a base-promoted E1cB-like elimination of dimethylamine to generate the reactive enone species transiently.

RobinsonMechanism Salt 4-(Dimethylamino)butan-2-one HCl (Stable Precursor) MVK Methyl Vinyl Ketone (MVK) (Reactive Intermediate) Salt->MVK Elimination of Me2NH·HCl Base Base (e.g., NaOEt) Base->MVK MichaelAdduct Michael Adduct (1,5-Diketone) MVK->MichaelAdduct + Enolate Enolate Cyclic Ketone Enolate Enolate->MichaelAdduct Product Wieland-Miescher Ketone (Annulation Product) MichaelAdduct->Product Aldol Condensation (-H2O)

Figure 1: Mechanistic pathway showing the in situ generation of MVK and subsequent cascade reaction.

Protocol: Synthesis of Wieland-Miescher Ketone

This protocol describes the synthesis of the Wieland-Miescher ketone, a bicyclic intermediate for steroid synthesis, using 2-methyl-1,3-cyclohexanedione and 4-(dimethylamino)butan-2-one hydrochloride.

Reagents:

  • 2-Methyl-1,3-cyclohexanedione (1.0 eq)

  • 4-(Dimethylamino)butan-2-one HCl (1.1 eq)[1]

  • Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt)

  • Solvent: Methanol or Ethanol/Water mixture

Step-by-Step Methodology:

  • Preparation of Enolate:

    • Dissolve 2-methyl-1,3-cyclohexanedione (10 mmol) in Methanol (15 mL).

    • Add KOH (0.1 eq) to catalyze the reaction. Note: Some protocols use stoichiometric base if the Michael addition is slow.

  • Addition of Mannich Salt:

    • Add 4-(dimethylamino)butan-2-one hydrochloride (11 mmol) directly to the reaction mixture as a solid.

    • Why? Adding the solid salt allows it to dissolve gradually, providing a steady stream of MVK as the base neutralizes the HCl.

  • Reflux (Michael Addition & Cyclization):

    • Heat the mixture to reflux (approx. 65°C for MeOH) for 4–6 hours.

    • Monitoring: Monitor by TLC. The intermediate triketone (Michael adduct) may form first.[4] Continued reflux drives the intramolecular aldol condensation.

    • Optimization: If the ring closure is sluggish, a secondary acid-catalyzed step (p-TsOH in benzene/toluene with Dean-Stark) may be required, but the basic conditions usually suffice for this substrate.

  • Workup:

    • Cool to room temperature.[5][6]

    • Neutralize with dilute HCl to pH ~7.

    • Evaporate bulk methanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc) or recrystallization (depending on purity).

Expected Outcome: A yellow to orange oil or solid (Wieland-Miescher ketone), typically in 60–75% yield.[7]

Advanced Application: Synthesis of N-Heterocycles

Beyond carbon-carbon bond formation, this building block is essential for synthesizing pyrimidines and quinolines by reacting with binucleophiles.

Example: Synthesis of 2-Substituted Pyrimidines Reacting 4-(dimethylamino)butan-2-one HCl with amidines or urea derivatives yields 4-methylpyrimidines.

  • Reagents: Benzamidine hydrochloride, 4-(dimethylamino)butan-2-one HCl, NaOEt (2.5 eq), Ethanol.

  • Conditions: Reflux 12 hours.

  • Mechanism: The amidine nitrogen attacks the in situ generated enone (Michael type), followed by condensation with the ketone carbonyl.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield / Polymerization MVK concentration too high.Decrease the rate of base addition or lower the reaction temperature. Ensure the Mannich salt is dry.
Incomplete Cyclization Aldol step failed.The Michael addition might have worked, but the ring didn't close. Add a second step: treat the crude Michael adduct with pyrrolidine/acetic acid (organocatalysis) or p-TsOH.
Material is Sticky/Wet Salt is hygroscopic.Dry the hydrochloride salt in a vacuum desiccator over P₂O₅ before use. Water can quench the enolate.

Safety & Handling

CRITICAL WARNING: While the salt is stable, basification generates Methyl Vinyl Ketone (MVK) .

  • Toxicity: MVK is highly toxic by inhalation and skin contact. It is a severe lachrymator.

  • Engineering Controls: All reactions involving base and this salt must be performed in a functioning fume hood.

  • Waste Disposal: Quench reaction mixtures with excess aqueous amine (e.g., glycine or aqueous ammonia) to scavenge unreacted MVK before disposal.

References

  • Robinson Annulation Original Methodology

    • Rapson, W. S., & Robinson, R. (1935).[3][8] 307. Experiments on the synthesis of substances related to the sterols.[3][6] Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288.

  • Synthesis of Wieland-Miescher Ketone

    • Wieland, P., & Miescher, K. (1950). Über die Herstellung mehrkerniger Ketone.[3][7][9] Helvetica Chimica Acta, 33(7), 2215-2228.

  • Use of Mannich Bases as MVK Precursors

    • Organic Syntheses, Coll. Vol. 4, p.581 (1963); Vol. 38, p.40 (1958). Methylene Derivatives of Catechol and Veratrole.
  • Modern Heterocycle Synthesis Applications

    • PubChem Compound Summary for CID 12239882, 4-(Dimethylamino)butan-2-one hydrochloride.[1]

  • Safety Data & Handling (MVK)

    • CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl vinyl ketone.

Sources

Synthesis of 4-(Dimethylamino)butan-2-one Hydrochloride: A Detailed Application Protocol for the Mannich Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis of 4-(dimethylamino)butan-2-one hydrochloride, a valuable Mannich base, through the classic one-pot, three-component Mannich reaction. This guide is tailored for researchers, chemists, and professionals in drug development, offering an in-depth exploration of the reaction mechanism, procedural intricacies, safety considerations, and purification techniques. By elucidating the rationale behind each experimental step, this document serves as a practical and educational resource for the successful and safe execution of this important carbon-carbon bond-forming reaction.

Introduction: The Significance of the Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2] This powerful three-component condensation involves an active hydrogen compound (an enolizable aldehyde or ketone), a primary or secondary amine, and a non-enolizable aldehyde (typically formaldehyde).[3][4] The resulting β-aminocarbonyl compounds, known as Mannich bases, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and complex organic molecules.[1]

The utility of Mannich bases stems from their versatile chemical nature, allowing for further transformations into β-amino alcohols, α,β-unsaturated ketones, and other significant structural motifs. This protocol focuses on the synthesis of 4-(dimethylamino)butan-2-one hydrochloride from acetone, dimethylamine hydrochloride, and paraformaldehyde, a reaction of broad academic and industrial relevance.

Reaction Principle and Mechanism

The Mannich reaction proceeds under acidic conditions, which are crucial for the formation of the key electrophilic species, the Eschenmoser salt precursor, a dimethylaminomethylium ion.[1] The use of dimethylamine hydrochloride serves a dual purpose: it acts as the secondary amine source and maintains the acidic pH required for the reaction to proceed efficiently.[1]

The mechanism can be dissected into two primary stages:

  • Formation of the Iminium Ion: Dimethylamine reacts with formaldehyde (generated from the depolymerization of paraformaldehyde) in the presence of an acid catalyst. This initial nucleophilic addition forms a hemiaminal, which then undergoes acid-catalyzed dehydration to generate the highly electrophilic dimethylaminomethylium (iminium) ion.[1][5]

  • Nucleophilic Attack by the Enol: Acetone, the enolizable carbonyl component, tautomerizes to its enol form under the acidic conditions. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond. Subsequent deprotonation of the carbonyl oxygen yields the final product, the Mannich base, as its hydrochloride salt.[1][5]

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Amine Dimethylamine (from Hydrochloride) Iminium Dimethylaminomethylium Ion (Electrophile) Amine->Iminium + Formaldehyde, H+ Formaldehyde Formaldehyde (from Paraformaldehyde) Proton H+ Water H₂O Iminium->Water - H₂O Enol Acetone (Enol form) (Nucleophile) Iminium->Enol Reacts with Product 4-(dimethylamino)butan-2-one HCl Acetone Acetone Acetone->Enol Acid-catalyzed Tautomerization Enol->Product + Iminium Ion Proton2 H+ Product->Proton2 - H+

Caption: Reaction Mechanism Overview.

Materials and Safety

3.1. Reagent & Solvent Properties

A thorough understanding of the properties of all reactants and solvents is paramount for both safety and experimental success.

CompoundFormulaMW ( g/mol )Rolem.p. (°C)b.p. (°C)Key Hazards
AcetoneC₃H₆O58.08Enolizable Ketone / Solvent-9556Highly flammable, serious eye irritant, may cause drowsiness.[6][7][8][9]
Paraformaldehyde(CH₂O)n(30.03)nFormaldehyde Source120-170 (decomp.)N/AFlammable solid, harmful if swallowed/inhaled, causes serious eye damage, skin/respiratory irritant, suspected carcinogen.[10][11][12][13]
Dimethylamine HClC₂H₈ClN81.54Secondary Amine Source171DecomposesHarmful if swallowed, causes skin and eye irritation.[14][15][16][17]
Hydrochloric Acid (conc.)HCl36.46CatalystN/A~85Corrosive, causes severe skin burns and eye damage, respiratory irritant.[18][19][20][21]
Ethanol (95%)C₂H₆O46.07Solvent-11478Highly flammable liquid and vapor, causes serious eye irritation.[22][23][24][25][26]

3.2. Safety Precautions & Personal Protective Equipment (PPE)

This procedure involves hazardous materials and must be conducted in a well-ventilated fume hood. Adherence to standard laboratory safety protocols is mandatory.

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood to mitigate exposure to volatile and toxic fumes from acetone, formaldehyde, and hydrochloric acid.[8][10][19]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required at all times.[7]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[14][20]

    • Skin Protection: A flame-resistant lab coat must be worn. Ensure arms and legs are covered.[16]

  • Specific Hazards:

    • Flammability: Acetone and ethanol are highly flammable. Ensure no open flames or spark sources are present in the laboratory.[6][22]

    • Corrosivity: Concentrated hydrochloric acid is extremely corrosive and can cause severe burns. Handle with extreme care.[19]

    • Toxicity: Paraformaldehyde is a source of formaldehyde, which is toxic and a suspected carcinogen. Avoid inhalation of dust.[10][12] Dimethylamine hydrochloride is harmful if swallowed.[15][17]

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Segregate halogenated and non-halogenated waste streams as appropriate.

Experimental Protocol

This protocol is adapted from established procedures for Mannich reactions, such as the one detailed in Organic Syntheses for a similar transformation.[27][28]

Workflow A 1. Reagent Charging Combine Acetone, Dimethylamine HCl, Paraformaldehyde, Ethanol, and HCl (catalyst) in a round-bottom flask. B 2. Reaction (Reflux) Heat the mixture to reflux (approx. 60-70°C) for 2 hours. A->B C 3. Cooling & Initial Crystallization Cool the reaction mixture in an ice-water bath to induce precipitation. B->C D 4. Product Isolation Filter the crude product using a Büchner funnel. C->D E 5. Washing Wash the filter cake with cold acetone to remove soluble impurities. D->E F 6. Recrystallization Dissolve crude product in hot ethanol, then add acetone to precipitate pure product. E->F G 7. Final Isolation & Drying Filter the purified crystals and dry under vacuum. F->G H Characterization (m.p., NMR, IR) G->H

Caption: Experimental Synthesis Workflow.

4.1. Reaction Setup

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetone (60 mL, ~0.82 mol).

    • Causality: Acetone serves as both the enolizable ketone (the nucleophile) and a co-solvent. Using it in excess ensures it is readily available for the reaction.

  • To the stirring acetone, add dimethylamine hydrochloride (52.7 g, 0.65 mol).

  • Carefully add paraformaldehyde (19.8 g, equivalent to ~0.66 mol of formaldehyde).

    • Causality: Paraformaldehyde is a stable, solid polymer of formaldehyde, making it easier and safer to handle than gaseous formaldehyde. It depolymerizes in situ under acidic and heated conditions to provide the necessary aldehyde.[28]

  • Add 95% ethanol (80 mL) to the flask.

    • Causality: Ethanol is a protic solvent that helps to dissolve the reactants, particularly the amine salt, and facilitates the formation of the iminium ion.[3]

  • In a fume hood , cautiously add concentrated hydrochloric acid (1 mL) to the mixture.

    • Causality: A catalytic amount of strong acid is essential to protonate the carbonyls and facilitate both the iminium ion formation and the enolization of acetone.[4]

4.2. Reaction Execution

  • With gentle stirring, heat the reaction mixture to reflux using a heating mantle. The mixture, which may initially be a biphasic slurry, should become a homogeneous, yellowish solution as the paraformaldehyde dissolves and the reaction proceeds.[28]

  • Maintain the reflux for 2 hours.

    • Causality: The elevated temperature accelerates the rate of reaction, ensuring the depolymerization of paraformaldehyde and the subsequent condensation steps proceed to completion in a reasonable timeframe.

4.3. Work-up and Product Isolation

  • After the reflux period, turn off the heating and allow the flask to cool slightly.

  • Transfer the warm, yellowish solution to a 1 L Erlenmeyer flask.

  • Cool the solution in an ice-water bath with occasional swirling. As the solution cools, the product, 4-(dimethylamino)butan-2-one hydrochloride, will begin to crystallize.

  • To maximize precipitation, slowly add approximately 500 mL of cold acetone to the chilled solution while stirring.

    • Causality: The product hydrochloride salt is significantly less soluble in the acetone-ethanol mixture than in pure ethanol, especially at low temperatures. Adding excess acetone forces the product out of solution, leading to a higher isolated yield.[28] The excess dimethylamine hydrochloride starting material tends to remain soluble.[28]

  • Allow the flask to stand in the ice bath for at least 30 minutes to ensure complete crystallization.

  • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold acetone (25 mL each) to remove any residual soluble impurities.

  • Dry the crude product at 40-50°C in a vacuum oven to a constant weight. The crude product is often suitable for many subsequent applications.

4.4. Purification (Recrystallization)

For obtaining a high-purity product, recrystallization is recommended.

  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add the minimum amount of hot 95% ethanol required to fully dissolve the solid (approximately 85-90 mL for a ~75 g crude yield). Gentle warming on a hot plate may be necessary.[28]

  • Once dissolved, remove the flask from the heat.

  • Slowly and with gentle swirling, add acetone (approximately 450-500 mL) to the hot ethanolic solution. The pure product will begin to precipitate as fine, white crystals.

  • Allow the mixture to cool to room temperature, then place it in an ice-water bath for 30 minutes to complete the crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry in a vacuum oven at 70°C.

    • Expected Yield: 65-75%

    • Expected Melting Point: 155-156°C[28]

Conclusion

This application note provides a robust and well-grounded protocol for the synthesis of 4-(dimethylamino)butan-2-one hydrochloride via the Mannich reaction. By carefully controlling the stoichiometry, reaction conditions, and work-up procedure, researchers can reliably obtain this valuable synthetic intermediate in good yield and high purity. The emphasis on the rationale behind each step and the comprehensive safety guidelines are intended to empower scientists to perform this reaction with confidence, efficiency, and a paramount focus on safety.

References

  • ChemSupply Australia Pty Ltd. (2024, December 17). Safety Data Sheet for Acetone. Retrieved from [Link]

  • Generic MSDS. (2026, January 20). Dimethylamine Hydrochloride - Material Safety Data Sheet (MSDS). (This is a representative source; specific supplier SDS should always be consulted).
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Dimethylamine Hydrochloride, 99% (Dry Substance). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetone. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024, August 23). Ethanol - Safety Data Sheet. Retrieved from [Link]

  • Redox. (2022, May 24). Safety Data Sheet Paraformaldehyde. Retrieved from [Link]

  • HS Composites Ltd. (2021, March 30). Safety Data Sheet Acetone. Retrieved from [Link]

  • Australian Chemical Reagents. (2022, February). Hydrochloric acid 0.02N - Safety Data Sheet. Retrieved from [Link]

  • Ecolab. (n.d.). SAFETY DATA SHEET HYDROCHLORIC ACID 33%. Retrieved from [Link]

  • INEOS Group. (2022, December 1). SAFETY DATA SHEET Hydrochloric Acid, 31 – 36%. Retrieved from [Link]

  • AKKİM. (n.d.). DIMETHYLAMINE-HYDROCHLORIDE-Safety-Data-Sheet. Retrieved from [Link]

  • PENTA. (2024, December 10). Safety Data Sheet: Paraformaldehyde. Retrieved from [Link]

  • EMD Millipore. (2015, January 27). SAFETY DATA SHEET Hydrochloric Acid, 34-37% OmniTrace®. Retrieved from [Link]

  • Evans Vanodine. (n.d.). SAFETY DATA SHEET PARAFORMALDEHYDE PRILLS. Retrieved from [Link]

  • Generic SDS. (n.d.). Safety Data Sheet: Acetone. (This is a representative source; specific supplier SDS should always be consulted).
  • Lab-Scan. (2020, October). ETHANOL 70% LS1196 - SAFETY DATA SHEET. Retrieved from [Link]

  • 3D-basics. (2025, February 28). Safety Data Sheet: Ethanol 99,9%. Retrieved from [Link]

  • UNC-Chapel Hill. (2022, February 5). Safety Data Sheet: Paraformaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Paraformaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethanol 96%. Retrieved from [Link]

  • SK discovery. (2025, June 26). Ethyl alcohol 99.9% - SAFETY DATA SHEET. Retrieved from [Link]

  • Maxwell, C. E. (1943). β-Dimethylaminopropiophenone Hydrochloride. Organic Syntheses, 23, 30.
  • Organic Syntheses, Inc. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved from [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • NROChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • ChemTube3D. (n.d.). Mannich reaction. Retrieved from [Link]

  • Chemistry Steps. (2021, December 1). Mannich Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)butan-2-one hydrochloride. Retrieved from [Link]

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Application Notes & Protocols: Reductive Amination of 4-(Dimethylamino)butan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Reductive amination stands as a cornerstone transformation in organic synthesis and medicinal chemistry, prized for its efficiency in constructing carbon-nitrogen bonds. This guide provides a comprehensive overview and detailed protocols for the reductive amination of 4-(dimethylamino)butan-2-one hydrochloride, a versatile building block for synthesizing complex amines. We delve into the mechanistic rationale behind reagent selection, offer step-by-step experimental procedures for reactions with primary and secondary amines, and present troubleshooting insights. The protocols prioritize the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that enhances reaction control and minimizes side-product formation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this specific ketone in the synthesis of novel molecular entities.

Introduction to Reductive Amination

Reductive amination is a powerful method for preparing primary, secondary, and tertiary amines by reacting a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent.[1][2] The reaction proceeds through a two-step sequence:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone or aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates under mildly acidic conditions to form an imine (for primary amines) or an iminium ion (for secondary amines).[3]

  • Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[1]

The "one-pot" or direct approach, where the carbonyl, amine, and reducing agent are mixed together, is highly favored for its operational simplicity.[3][4][5] The success of this approach hinges on the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound.[6][7] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exemplary reagent for this purpose due to its mildness, selectivity, and tolerance for a wide range of functional groups.[6][7][8]

Reagent Profile: 4-(Dimethylamino)butan-2-one Hydrochloride

4-(Dimethylamino)butan-2-one hydrochloride is a bifunctional molecule containing a ketone and a tertiary amine. Its hydrochloride salt form offers distinct advantages in handling and reactivity.

  • Structure:

  • Physicochemical Properties: The hydrochloride salt structure significantly enhances its aqueous solubility compared to its free base form.[9] This property can be advantageous for certain reaction setups, although most reductive aminations are performed in anhydrous organic solvents. The compound is generally stable under standard laboratory conditions but is classified as harmful if swallowed and can cause skin and eye irritation.[10]

  • Handling Considerations: As the starting material is a hydrochloride salt, the amine is protonated. To liberate the free amine necessary for the initial nucleophilic attack on the carbonyl, a non-nucleophilic base (e.g., triethylamine (NEt₃), N,N-diisopropylethylamine (DIPEA)) must be added to the reaction mixture. Typically, one equivalent of base is sufficient to neutralize the HCl salt.

Mechanism of Reductive Amination with NaBH(OAc)₃

The diagram below illustrates the generally accepted mechanism for the one-pot reductive amination of a ketone with a primary amine using sodium triacetoxyborohydride. The process is catalyzed by the acetic acid that is either present as an impurity in the reagent or is deliberately added.

Reductive_Amination_Mechanism cluster_1 Step 1: Iminium Formation cluster_2 Step 2: Reduction Ketone R'C(=O)R'' (Ketone) STAB NaBH(OAc)₃ (Reducing Agent) Hemiaminal R'C(OH)(NHR)R'' (Hemiaminal) Ketone->Hemiaminal + R-NH₂ - H⁺ Amine R-NH₂ (Primary Amine) Iminium {R'C(=N⁺HR)R'' | Iminium Ion} Hemiaminal->Iminium + H⁺ - H₂O Product R'CH(NHR)R'' (Secondary Amine) Iminium->Product + [H⁻] from NaBH(OAc)₃

Caption: General mechanism of one-pot reductive amination.

The key to the success of NaBH(OAc)₃ lies in its chemoselectivity. The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it a poor reductant for ketones and aldehydes at neutral or slightly acidic pH.[7] However, it is highly effective at reducing the electron-deficient iminium ion, which forms in situ.[1][7]

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 4-(Dimethylamino)butan-2-one hydrochloride is an irritant.[10] Sodium triacetoxyborohydride is water-sensitive and should be handled in a dry environment.

Protocol 1: Synthesis of a Tertiary Amine via Reaction with a Primary Amine

This protocol describes the reaction of 4-(dimethylamino)butan-2-one hydrochloride with a generic primary amine (e.g., benzylamine) to form a tertiary amine.

Materials:

  • 4-(Dimethylamino)butan-2-one hydrochloride (1.0 equiv)

  • Primary Amine (e.g., Benzylamine, 1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Triethylamine (NEt₃, 1.1 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Workflow Diagram:

Caption: Experimental workflow for reductive amination.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)butan-2-one hydrochloride (1.0 equiv).

  • Add anhydrous DCE or DCM (approx. 0.1 M concentration relative to the ketone).

  • Add the primary amine (1.1 equiv) followed by triethylamine (1.1 equiv) to the stirred suspension. Stir for 20-30 minutes at room temperature to allow for the formation of the free base and the initial imine.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. Note: A slight exotherm may be observed.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 4-24 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.

Protocol 2: Synthesis of a Tertiary Amine via Reaction with a Secondary Amine

This protocol details the reaction with a secondary amine (e.g., morpholine) to form a different tertiary amine. The procedure is very similar, with slight adjustments.

Materials:

  • 4-(Dimethylamino)butan-2-one hydrochloride (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, 1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Triethylamine (NEt₃, 1.1 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, 1.0 equiv for less reactive amines)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the secondary amine (1.2 equiv). For less reactive or sterically hindered secondary amines, adding acetic acid (1.0 equiv) can catalyze the formation of the iminium ion.[3][7]

  • Add sodium triacetoxyborohydride (1.5 equiv) and stir at room temperature. Reactions with secondary amines can sometimes be slower; gentle heating (40-50 °C) may be required if the reaction stalls at room temperature.

  • Monitor the reaction as described in Protocol 1.

  • Perform the aqueous work-up, extraction, and purification as detailed in steps 6-9 of Protocol 1.

Summary of Reaction Parameters & Troubleshooting

The success of the reductive amination can be influenced by several factors. The table below summarizes key parameters and provides troubleshooting advice.

ParameterRecommended ConditionRationale & Troubleshooting
Solvent DCE, DCM, THF, MeCN[3]DCE and DCM are most common. THF is a good alternative. Protic solvents like methanol are generally avoided with NaBH(OAc)₃ due to reagent incompatibility.[11]
Reducing Agent NaBH(OAc)₃ (STAB)Mild and selective.[6] If the reaction is slow, check reagent quality. NaBH₃CN is an alternative but is more toxic.[6] NaBH₄ can be used but requires a two-step process to avoid reducing the starting ketone.[1][11]
Stoichiometry Amine (1.1-1.2 eq), NaBH(OAc)₃ (1.5 eq)A slight excess of the amine drives imine formation. An excess of the reducing agent ensures the reaction goes to completion.
Base (for HCl salt) NEt₃, DIPEA (1.1 eq)Required to neutralize the HCl and free the ketone's amine for reaction. Insufficient base will stall the reaction.
Temperature Room TemperatureMost reactions proceed well at ambient temperature. Gentle heating (40-50 °C) can accelerate slow reactions, especially with hindered substrates.
pH Weakly acidic (in situ)Acetic acid, often present in NaBH(OAc)₃, catalyzes imine formation.[7] For very sluggish reactions, adding 1 equivalent of glacial acetic acid can be beneficial.[3]
Work-up Basic quench (NaHCO₃)Neutralizes any remaining acid and quenches the excess reducing agent. A basic wash helps ensure the amine product is in its free base form for efficient extraction.
Common Impurity Unreacted KetoneIndicates incomplete reaction. Try extending the reaction time, gentle heating, or adding a catalytic amount of acetic acid.
Common Impurity Alcohol Side-productFormation of 4-(dimethylamino)butan-2-ol. This suggests the reducing agent is reducing the ketone. This is rare with NaBH(OAc)₃ but can occur if the reagent is impure or if conditions are too harsh.

Conclusion

The reductive amination of 4-(dimethylamino)butan-2-one hydrochloride using sodium triacetoxyborohydride is a reliable and high-yielding method for the synthesis of diverse tertiary amines. The operational simplicity of the one-pot procedure, combined with the mildness and selectivity of the reducing agent, makes it an attractive strategy in both academic and industrial research. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively utilize this protocol to generate novel amine-containing scaffolds for drug discovery and development.

References

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  • One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation.PubMed Central (PMC), 2023. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjsLm00dMWHT2Ae8N3jXDSi0GRXM1PiG90sHwmfVcdNrn0BPtLwiq_xXg-b1pG6dA7WyS8Eq-CLb0U-NvU3IqWSiZtq1-QNuDSl3UVseH8OEhCd-KovI0m4kxITiZTpF9-747NdKDx_4RnG0to]
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  • Amine synthesis by reductive amination (reductive alkylation).Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination.YouTube, 2020. [URL: https://www.youtube.
  • 4-(Dimethylamino)butan-2-one hydrochloride | 54493-24-2.Smolecule. [URL: https://www.smolecule.com/4-(dimethylamino)butan-2-one-hydrochloride-cas-54493-24-2]
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.The Journal of Organic Chemistry - ACS Publications, 1996. [URL: https://pubs.acs.org/doi/10.1021/jo951360h]
  • Reductive Amination - Common Conditions.Organic Chemistry Data. [URL: https://www.organic-chemistry.
  • Purification of amine reaction mixtures.Google Patents. [URL: https://patents.google.
  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination.Harvard University. [URL: https://myers.chemistry.harvard.
  • Making Substituted Amines Through Reductive Amination.Master Organic Chemistry, 2017. [URL: https://www.masterorganicchemistry.
  • Sodium triacetoxyborohydride.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/chemicals/reductions/sodium-triacetoxyborohydride.shtm]
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?Reddit, 2025. [URL: https://www.reddit.
  • 4-(Dimethylamino)butan-2-one hydrochloride | C6H14ClNO.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12239882]
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Advanced Application Note: 4-(Dimethylamino)butan-2-one Hydrochloride as a Latent Electrophile in Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Dimethylamino)butan-2-one hydrochloride (CAS: 54493-24-2), often referred to as the "Mannich Base of Acetone," serves as a critical, shelf-stable surrogate for Methyl Vinyl Ketone (MVK). While MVK is a potent Michael acceptor essential for Robinson annulations and heterocycle synthesis, it is plagued by high toxicity, volatility, and a tendency to polymerize explosively.

This guide details the protocols for utilizing 4-(dimethylamino)butan-2-one hydrochloride as a latent electrophile . By generating MVK in situ or using the amino-ketone directly in condensation reactions, researchers can achieve high-precision carbon-carbon and carbon-heteroatom bond formations while mitigating the safety risks associated with free enones.

Chemical Profile & Mechanism of Action[1][2]

The "Latent Electrophile" Concept

The utility of this compound lies in its ability to undergo


-elimination of dimethylamine hydrochloride to release MVK. This process is typically base-catalyzed and thermal.
  • Storage Form: Stable, crystalline solid (HCl salt).

  • Active Species: Methyl Vinyl Ketone (highly reactive enone).[1]

  • Trigger: Base (e.g., NaOEt, KOH) + Heat.

Mechanism Diagram

The following diagram illustrates the pathway from the stable salt to the reactive Michael acceptor.

MVK_Generation Salt 4-(Dimethylamino)butan-2-one HCl Salt (Stable) FreeBase Free Mannich Base (Intermediate) Salt->FreeBase Base Neutralization (-HCl) MVK Methyl Vinyl Ketone (Reactive Electrophile) FreeBase->MVK Thermal Elimination (- HN(Me)2) Polymer Polymerization (Side Reaction) MVK->Polymer Uncontrolled Storage Product Michael Adduct (Target Molecule) MVK->Product Nucleophile (Enolate/Amine)

Figure 1: Activation pathway of 4-(dimethylamino)butan-2-one HCl into reactive MVK.

Application Module 1: The Robinson Annulation

Primary Use Case: Synthesis of steroid backbones, terpenoids, and fused ring systems.

Principle

The Robinson Annulation constructs a six-membered ring containing an


-unsaturated ketone.[2][3] Using the Mannich base salt instead of MVK allows for the slow, controlled release of the electrophile, minimizing polymerization side-reactions and improving yield.
Protocol: Preparation of -Octalone Derivatives

This protocol describes the annulation of 2-methylcyclohexanone.

Reagents:

  • 2-Methylcyclohexanone (1.0 equiv)

  • 4-(Dimethylamino)butan-2-one hydrochloride (1.1 equiv)[4]

  • Sodium methoxide (NaOMe) or Potassium hydroxide (KOH)

  • Solvent: Absolute Ethanol or Methanol

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a reaction flask with 2-methylcyclohexanone (10 mmol) and absolute ethanol (20 mL).

    • Add base (e.g., NaOMe, 0.5 equiv) and stir at room temperature for 15 minutes to generate the thermodynamic enolate.

    • Note: For regioselectivity (kinetic vs. thermodynamic), choice of base and temperature is critical.

  • Michael Addition (The "Latent" Step):

    • Add 4-(dimethylamino)butan-2-one hydrochloride (11 mmol) directly to the reaction mixture as a solid.

    • Critical Checkpoint: The salt will not dissolve immediately. Heat the mixture to reflux (

      
      ). As the mixture heats, the salt dissolves, neutralizes, eliminates dimethylamine, and the resulting MVK is immediately trapped by the enolate.
      
    • Reflux for 2–4 hours. Monitor by TLC (disappearance of ketone).

  • Aldol Condensation & Dehydration:

    • Often, the Michael adduct cyclizes spontaneously under the reflux conditions. If the intermediate diketone is isolated, add a second charge of base (e.g., KOH in refluxing ethanol) to force the aldol dehydration.

    • Reflux for an additional 2 hours.

  • Workup:

    • Cool to room temperature.

    • Neutralize with 1N HCl.

    • Extract with diethyl ether or ethyl acetate (

      
      ).
      
    • Wash organics with brine, dry over

      
      , and concentrate.[5]
      
  • Purification:

    • Purify via vacuum distillation or silica gel flash chromatography (Hexanes:EtOAc gradient).

Application Module 2: Synthesis of Nitrogen Heterocycles

Primary Use Case: Preparation of Pyrazoles and Pyrimidines for medicinal chemistry.[6]

Principle

4-(Dimethylamino)butan-2-one acts as a 1,3-electrophile equivalent. Nucleophiles containing an


 group (hydrazines, amidines) can displace the dimethylamine group and condense with the ketone.
Protocol: Synthesis of 3-Methyl-1-phenylpyrazole

Reagents:

  • 4-(Dimethylamino)butan-2-one hydrochloride (10 mmol)

  • Phenylhydrazine (10 mmol)

  • Ethanol (30 mL)

  • Sodium Acetate (12 mmol) – Acts as a buffer/base to free the amine.

Methodology:

  • Preparation:

    • Dissolve 4-(dimethylamino)butan-2-one hydrochloride and sodium acetate in ethanol (30 mL). Stir for 10 minutes at room temperature.

  • Condensation:

    • Add phenylhydrazine dropwise to the solution.

    • Heat the mixture to reflux for 3 hours.

    • Reaction Logic: The hydrazine nitrogen attacks the carbonyl, followed by cyclization and elimination of dimethylamine and water.

  • Isolation:

    • Evaporate the solvent under reduced pressure.[7]

    • Resuspend the residue in water (20 mL) and extract with dichloromethane.

    • The product, 3-methyl-1-phenylpyrazole, is often obtained in high purity after solvent removal. Recrystallize from ethanol/water if necessary.

Quantitative Data & Comparison

Table 1: Comparison of MVK Sources in Organic Synthesis

FeatureMethyl Vinyl Ketone (Pure)4-(Dimethylamino)butan-2-one HCl
Stability Low (Polymerizes, requires stabilizers)High (Crystalline solid, indefinite shelf life)
Toxicity High (Lachrymator, Inhalation Hazard)Moderate (Irritant, Solid)
Stoichiometry Difficult (Volatile liquid)Precise (Weighable solid)
Reaction Type Direct AdditionIn Situ Generation
Typical Yield 50–70% (Losses to polymerization)65–85% (Controlled release)

Safety & Handling Protocols

Hazard Identification
  • H302: Harmful if swallowed.[4]

  • H315/H319: Causes skin and serious eye irritation.[4]

  • Emergent Hazard: During reaction, Methyl Vinyl Ketone (MVK) and Dimethylamine are generated.

    • MVK:[1] Highly toxic by inhalation.

    • Dimethylamine:[8] Flammable gas, fishy odor.

Engineering Controls
  • Fume Hood: All reactions involving heating of this salt must be performed in a well-ventilated fume hood to capture liberated dimethylamine and trace MVK.

  • Traps: If performing large-scale eliminations, vent the reaction through an acid scrubber (dilute HCl) to trap dimethylamine vapors.

Workflow Visualization: Robinson Annulation

Robinson_Annulation Start Start: Ketone + Base Enolate Enolate Formation (Thermodynamic/Kinetic) Start->Enolate AddSalt Add 4-(Dimethylamino)butan-2-one HCl Enolate->AddSalt InSitu In Situ MVK Generation (Heat required) AddSalt->InSitu Reflux Michael Michael Addition (1,5-Diketone formed) InSitu->Michael Controlled Reaction Aldol Intramolecular Aldol (Ring Closure) Michael->Aldol Base Catalysis Dehydration Dehydration (Final Enone Product) Aldol->Dehydration -H2O

Figure 2: Step-by-step logic flow for the Robinson Annulation utilizing the Mannich base salt.

References

  • Preparation of Mannich Bases: Wilds, A. L.; Shunk, C. H. "1-Diethylamino-3-butanone". Organic Syntheses, 1943 , Coll. Vol. 3, 258.

  • Robinson Annulation Overview: Rapson, W. S.; Robinson, R. "307.[9] Experiments on the synthesis of substances related to the sterols.[9][10] Part II. A new general method for the synthesis of substituted cyclohexenones". Journal of the Chemical Society, 1935 , 1285–1288.[9]

  • Use in Heterocycle Synthesis: El-Rayyes, N. R.[6] "Reaction of Mannich Bases with Hydrazine and Phenylhydrazine". Journal of Heterocyclic Chemistry, 1982 , 19, 415.

  • Safety Data: PubChem CID 12239882.[4] "4-(Dimethylamino)butan-2-one hydrochloride".[4][8][11] National Center for Biotechnology Information.

  • MVK Generation: Flannery, R. E.; Gu, K. G. "Synthesis of Methyl Vinyl Ketone". Encyclopedia of Reagents for Organic Synthesis, 2001 .

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(Dimethylamino)butan-2-one HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of reaction conditions for the synthesis of 4-(dimethylamino)butan-2-one hydrochloride via the Mannich reaction. It is designed for researchers requiring high-purity intermediates for drug development.

Executive Summary

The synthesis of 4-(dimethylamino)butan-2-one hydrochloride involves the acid-catalyzed condensation of acetone , formaldehyde , and dimethylamine hydrochloride . While conceptually simple, this reaction is prone to bis-alkylation (formation of the symmetric 1,5-diamine) and vinyl ketone elimination (polymerization).

This guide focuses on forcing mono-selectivity , controlling pH-dependent kinetics, and stabilizing the hygroscopic hydrochloride salt.

Part 1: Reaction Optimization & Stoichiometry

The "Mono-Selectivity" Challenge

The primary failure mode in this synthesis is the formation of 1,5-bis(dimethylamino)pentan-3-one. Acetone has two enolizable


-positions. Once the first dimethylaminomethyl group is added, the resulting amine can actually catalyze further enolization, leading to double addition.

Optimized Stoichiometry Table

ComponentRoleEq. (Molar)Notes
Acetone Substrate & Solvent5.0 - 8.0 CRITICAL: Large excess acts as solvent and statistically favors mono-addition [1].
Dimethylamine HCl Amine Source1.0The limiting reagent. Use the hydrochloride salt directly.
Paraformaldehyde Electrophile Source1.2 - 1.4Slight excess ensures complete consumption of the amine salt.
Conc. HCl Catalyst0.05 - 0.1Catalytic amount needed to initiate enolization; the amine salt alone is often too slow.
Methanol/Ethanol Co-solvent0.5 - 1.0 volMinimal amount to solubilize paraformaldehyde depolymerization.
Reaction Workflow Visualization

The following diagram illustrates the kinetic pathway and the decision points to avoid bis-alkylation.

MannichReaction Acetone Acetone (Excess Solvent) MonoProduct 4-(dimethylamino) butan-2-one HCl (Target) Acetone->MonoProduct + Iminium (Kinetic Control) DMA_HCl Dimethylamine HCl Iminium Iminium Ion Intermediate DMA_HCl->Iminium Acid Cat. Depolymerization Paraform Paraformaldehyde Paraform->Iminium Acid Cat. Depolymerization BisProduct Bis-Mannich Side Product MonoProduct->BisProduct + Iminium (Excess Amine/Time) VinylKetone Methyl Vinyl Ketone (Polymerization) MonoProduct->VinylKetone Heat/Base (Elimination)

Figure 1: Reaction pathway showing the competition between mono-addition (target) and bis-addition/elimination side reactions.

Part 2: Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see a large amount of gelatinous solid. What is happening?

Diagnosis: You likely formed the bis-Mannich base or induced polymerization .

  • Cause 1 (Bis-formation): If the acetone ratio is too low (< 3 equivalents), the mono-product competes with acetone for the remaining iminium ions.

  • Cause 2 (Polymerization): If the reaction mixture was heated too vigorously or the pH drifted too high (becoming basic), the product eliminates the amine to form methyl vinyl ketone (MVK), which rapidly polymerizes into a gelatinous mess.

  • Solution:

    • Increase Acetone to 6-8 equivalents .

    • Ensure Conc. HCl (cat.) is added.[1][2][3][4][5] The reaction requires acidic pH (pH < 2) to stabilize the Mannich base and prevent elimination.

    • Monitor reaction time.[5] Do not reflux beyond 12-14 hours; prolonged heat favors thermodynamic equilibration to the bis-product [2].

Q2: The reaction mixture is cloudy/heterogeneous. Should I add water?

Diagnosis: Solubility issue with Paraformaldehyde.

  • Insight: Paraformaldehyde requires depolymerization to react. This is slow in pure acetone.

  • Solution: Add a small volume of Methanol or Ethanol (e.g., 10-20% of the acetone volume). The alcohol facilitates the depolymerization of paraformaldehyde and solubilizes the dimethylamine hydrochloride. Do not add water if possible, as it complicates the workup and drying of the hygroscopic product later.

Q3: I cannot get the hydrochloride salt to crystallize; it remains an oil.

Diagnosis: Hygroscopicity and impurity profile.

  • Mechanism: 4-(dimethylamino)butan-2-one HCl is extremely hygroscopic. Even traces of water or excess acetone can keep it as an oil.

  • Protocol for Crystallization:

    • Evaporation: Remove excess acetone/alcohol completely under vacuum (keep bath < 45°C to prevent decomposition).

    • Solvent Switch: Redissolve the oily residue in a minimum amount of hot Isopropanol (IPA) or Absolute Ethanol .

    • Precipitation: Add anhydrous Diethyl Ether or Acetone (if the salt is insoluble in cold acetone) dropwise until turbidity appears.

    • Cooling: Store at -20°C overnight.

    • Desiccation: Filter rapidly under nitrogen (to avoid moisture uptake) and dry in a vacuum desiccator over

      
      .
      
Q4: Can I isolate the free base first to purify, then re-acidify?

Answer: Yes, this is the recommended route for high purity. Direct crystallization from the reaction mixture often traps unreacted amine salts.

  • Step 1: Basify the reaction residue (cold NaOH) to pH 10-11.

  • Step 2: Extract rapidly with Diethyl Ether or Dichloromethane.

  • Step 3: Dry organic layer (

    
    ) and distill (bp ~63-67°C at 7 mmHg) [2].
    
  • Step 4: Dissolve the purified oil in anhydrous ether and bubble dry HCl gas (or add HCl in Dioxane) to precipitate the pure white hydrochloride salt.

Part 3: Detailed Workup Protocol (The "Free Base" Route)

This method ensures the removal of the bis-product and polymeric impurities before salt formation.

Workup Crude Crude Reaction Mixture (Acetone/MeOH) Evap Evaporate Volatiles (Vac < 45°C) Crude->Evap Basify Add Cold 20% NaOH (pH > 10) Evap->Basify Extract Extract with Ether/DCM Basify->Extract AqLayer Aqueous Layer (Discard Salts) Extract->AqLayer OrgLayer Organic Layer (Free Base + Impurities) Extract->OrgLayer Distill Vacuum Distillation (Remove Bis-product) OrgLayer->Distill Acidify Add HCl in Dioxane/Ether (Anhydrous) Distill->Acidify Final Pure HCl Salt (White Solid) Acidify->Final

Figure 2: Purification workflow via free-base isolation to ensure removal of bis-Mannich impurities.

Critical Safety & Stability Note
  • Storage: The hydrochloride salt is stable if kept dry. The free base is less stable and should be stored cold (-20°C) to prevent dimerization or oxidation.

  • Toxicity: Mannich bases are potential alkylating agents. Handle with gloves and in a fume hood.

References

  • Organic Syntheses . 1-Diethylamino-3-butanone. Coll. Vol. 4, p. 281 (1963); Vol. 38, p. 18 (1958). Available at: [Link] (Foundational protocol for acetone-derived Mannich bases using excess ketone).

  • PubChem . 4-(Dimethylamino)butan-2-one hydrochloride.[6] CID 12239882. Available at: [Link].

Sources

how to avoid byproduct formation in Mannich reactions using butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses common challenges and frequently asked questions regarding the Mannich reaction, with a specific focus on avoiding byproduct formation when using butan-2-one as the ketone component. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I getting a mixture of two regioisomers in my reaction? How can I control which isomer is formed?

Answer: This is the most common issue when using an unsymmetrical ketone like butan-2-one. The ketone has two different sets of acidic α-protons: those on the methyl group (C1) and those on the methylene group (C3). The reaction proceeds through an enol or enolate intermediate, and the deprotonation can occur at either of these positions, leading to two distinct regioisomeric products: 1-(dialkylamino)pentan-3-one (from C1 attack) and 4-(dialkylamino)butan-2-one (from C3 attack).[1]

Controlling the regioselectivity depends on whether you establish kinetic or thermodynamic control over the enolate formation.

  • Kinetic Control: Favors the formation of the less-substituted enolate (from deprotonation of the C1 methyl group) because these protons are more sterically accessible and kinetically more acidic. This pathway is faster and irreversible.

  • Thermodynamic Control: Favors the formation of the more-substituted, more stable enolate (from deprotonation of the C3 methylene group). This pathway requires equilibrium conditions that allow the initial kinetic enolate to revert and form the more stable thermodynamic product.

Below is a diagram illustrating the formation of these competing intermediates.

cluster_0 Butan-2-one cluster_2 Products ketone Butan-2-one kinetic Kinetic Enolate (Less Substituted, C1) ketone->kinetic Fast, Irreversible (e.g., LDA, -78°C) thermo Thermodynamic Enolate (More Substituted, C3) ketone->thermo Reversible, Equilibrium (e.g., Acid catalyst, RT) kinetic->thermo prod_k Kinetic Product (1-aminopentan-3-one) kinetic->prod_k prod_t Thermodynamic Product (4-aminobutan-2-one) thermo->prod_t iminium Iminium Ion (R₂N⁺=CH₂)

Caption: Control of Regioselectivity in the Mannich Reaction of Butan-2-one.

Troubleshooting Guide for Regioselectivity:

ParameterTo Favor Kinetic Product (C1) To Favor Thermodynamic Product (C3) Rationale
Reaction Type Pre-formed enolateIn-situ enol formation (Acid-catalyzed)Pre-forming the enolate locks in the kinetic product; acid catalysis promotes equilibrium, favoring the more stable thermodynamic enol.[2]
Base/Catalyst Strong, hindered, non-nucleophilic base (e.g., LDA, LiHMDS)Protic acids (e.g., HCl, Acetic Acid) or Lewis acidsA hindered base removes the most accessible proton (C1).[3] Acid catalysis facilitates tautomerization between the ketone and its more stable enol form.[4]
Temperature Low temperature (-78 °C to -40 °C)Room temperature or gentle heatingLow temperatures prevent the kinetic enolate from equilibrating to the thermodynamic form. Higher temperatures provide the energy needed to overcome the activation barrier for isomerization.
Solvent Aprotic (e.g., THF, Diethyl ether)Protic (e.g., Ethanol, Water) or polar aproticAprotic solvents stabilize the lithium enolate. Protic solvents facilitate the proton transfer necessary for equilibrium.[2]
Order of Addition Add ketone slowly to the base, then add the iminium ion or precursor.Mix all three components together (ketone, amine, formaldehyde).This ensures the kinetic enolate is formed cleanly before it has a chance to react or isomerize. Mixing all components allows the system to reach thermodynamic equilibrium.[5]
Question 2: My reaction is yielding a sticky, high-molecular-weight mess. What causes this and how can I fix it?

Answer: This issue typically points to two competing side reactions: the aldol self-condensation of butan-2-one and the polymerization of formaldehyde .

  • Aldol Self-Condensation: Under both acidic and basic conditions required for the Mannich reaction, butan-2-one can act as both an enolate nucleophile and a carbonyl electrophile, reacting with itself.[1][6] This leads to a mixture of aldol addition and condensation products, which can further react to form polymeric material.

  • Formaldehyde Polymerization: Aqueous formaldehyde (formalin) exists in equilibrium with its polymer, paraformaldehyde, and other oligomers. Under certain conditions, especially with strong acid or base catalysts, this polymerization can become a significant competing pathway.

ketone Butan-2-one (Enolate) mannich_product Desired Mannich Product ketone->mannich_product Mannich Reaction (Desired Pathway) aldol_byproduct Aldol Condensation Byproduct ketone->aldol_byproduct Self-Condensation (Side Reaction) iminium Iminium Ion ketone_carbonyl Butan-2-one (Carbonyl)

Caption: Competing Mannich and Aldol Self-Condensation Pathways.

Troubleshooting Guide for Polymerization and Self-Condensation:

StrategyActionCausality
Control the Electrophile Pre-form the iminium ion from the amine and formaldehyde before introducing the ketone. Use a stable iminium salt like Eschenmoser's salt ([(CH₃)₂N=CH₂]⁺I⁻).[2]This ensures the primary electrophile is the iminium ion, minimizing the concentration of free formaldehyde and reducing the chance for the ketone enolate to react with another ketone molecule or with formaldehyde directly.[4]
Use Formaldehyde Surrogates Replace aqueous formaldehyde with paraformaldehyde, which depolymerizes in situ, or use alternatives like dimethoxymethane or DMSO under specific oxidative conditions.[7][8]These sources provide a slow, controlled release of formaldehyde, keeping its instantaneous concentration low and disfavoring both polymerization and direct aldol-type reactions with the ketone.
Optimize Reaction Conditions Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Maintain a slightly acidic pH (around 4-5).Lower temperatures slow down the rate of the competing aldol reaction more significantly than the Mannich reaction. A controlled pH ensures efficient iminium ion formation without strongly promoting aldol condensation.
Modify Reagent Addition Add the ketone or its pre-formed enolate slowly to the solution containing the pre-formed iminium ion.This maintains a high concentration of the iminium electrophile relative to the ketone nucleophile, favoring the desired bimolecular reaction over the ketone-ketone self-condensation.
Question 3: I'm observing products corresponding to a double aminomethylation. How do I prevent this bis-Mannich reaction?

Answer: The formation of a bis-Mannich product occurs when the initial Mannich base, which still contains acidic α-protons, reacts a second time with another molecule of the iminium ion.[9] With butan-2-one, this is particularly problematic when the reaction proceeds via the kinetic C1 enolate. The initial product, 1-(dialkylamino)pentan-3-one, still has an acidic proton at the C1 position, making it susceptible to a second aminomethylation.

ketone Butan-2-one iminium1 + Iminium Ion ketone->iminium1 mono Mono-Mannich Product iminium1->mono iminium2 + Iminium Ion mono->iminium2 bis Bis-Mannich Byproduct iminium2->bis

Caption: Stepwise Formation of Mono- and Bis-Mannich Products.

Troubleshooting Guide for Preventing Bis-Aminomethylation:

StrategyActionRationale
Stoichiometric Control Use butan-2-one as the limiting reagent or maintain a strict 1:1 stoichiometry between the ketone and the iminium ion.By ensuring there is no excess of the amine and formaldehyde, you reduce the availability of the iminium ion required for the second addition. Using a slight excess of the ketone can help consume all the iminium ion.[9]
Slow Addition Add the amine/formaldehyde mixture (or the pre-formed iminium salt) slowly to the ketone solution.This keeps the concentration of the electrophilic iminium ion low at all times, favoring the reaction with the more abundant and more reactive starting ketone over the less reactive mono-Mannich product.
Temperature Control Maintain lower reaction temperatures.The second addition to the already-substituted Mannich base is often slower and has a higher activation energy than the first reaction with butan-2-one. Lower temperatures can effectively inhibit this second step.
Choice of Amine Use a secondary amine rather than a primary amine or ammonia.[10]Primary amines yield a secondary amine product, which can react further with formaldehyde to form a new iminium ion, leading to complex mixtures. Secondary amines produce a tertiary amine product, which is the final Mannich base.[10]
Recommended General Protocol

This protocol for an acid-catalyzed Mannich reaction aims to provide high yield and selectivity by controlling the formation of the electrophile.

Objective: Synthesize 4-(dimethylamino)butan-2-one (Thermodynamic Product).

Materials:

  • Butan-2-one

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Ethanol (solvent)

  • Hydrochloric acid (catalyst)

Step-by-Step Methodology:

  • Iminium Ion Precursor Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine dimethylamine hydrochloride (1.0 eq), paraformaldehyde (1.1 eq), and ethanol.

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

  • Heating: Gently heat the mixture to approximately 50-60 °C with stirring for 30-45 minutes. This allows for the depolymerization of paraformaldehyde and the in situ formation of the Eschenmoser-type salt.[2] The solution should become clear.

  • Ketone Addition: Cool the mixture slightly. Add butan-2-one (1.0 to 1.2 eq) dropwise to the reaction mixture over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Neutralize the excess acid carefully with a saturated solution of sodium bicarbonate until the pH is ~8-9.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Mannich base.

  • Purification: Purify the crude product by column chromatography or distillation as required.

References
  • de la Torre, J., et al. (2021). Formaldehyde surrogates in multicomponent reactions. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mannich Reaction. Available at: [Link]

  • Wikipedia. (2024). Mannich reaction. Available at: [Link]

  • Professor Dave Explains. (2021). Mannich Reaction. YouTube. Available at: [Link]

  • Filo. (2025). Aldol condensation of butan-2-one leads to a mixture of two enones. Available at: [Link]

  • ResearchGate. (Various Dates). Reaction mechanism of Mannich reaction. Available at: [Link]

  • Chemistry Steps. (n.d.). Side Products of the Mannich Reaction. Available at: [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available at: [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. Available at: [Link]

  • ResearchGate. (2023). Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent advances and prospects in the Zn-catalysed Mannich reaction. RSC Publishing. Available at: [Link]

  • University of Oxford Research Explorer. (2007). An enantioselective Brønsted acid catalyzed enamine Mannich reaction. Available at: [Link]

  • University of Oxford. (2007). An enantioselective Brønsted acid catalyzed enamine Mannich reaction. Available at: [Link]

  • SciSpace. (2007). An enantioselective Brønsted acid catalyzed enamine Mannich reaction. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC. Available at: [Link]

  • ResearchGate. (2019). Conditions optimization of the mannich reaction under different conditions. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. PMC. Available at: [Link]

  • Master Organic Chemistry. (n.d.). The Mannich Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Mannich Reaction. Available at: [Link]

  • L.S. College, Muzaffarpur. (2020). Mannich reaction. Available at: [Link]

  • Royal Society of Chemistry. (2020). Mechanochemical asymmetric three-component Mannich reaction involving unreactive arylamines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Vaia. (n.d.). Problem 45 The Mannich reaction of a ketone... Available at: [Link]

  • Study.com. (n.d.). Write structures for the various aldol condensation products you would expect from the aldol self condensation of 2-butanone. Available at: [Link]

  • ChemTube3D. (n.d.). Mannich reaction. Available at: [Link]

Sources

Navigating Solubility Challenges with 4-(Dimethylamino)butan-2-one Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(dimethylamino)butan-2-one hydrochloride. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges with the solubility of this versatile building block in their synthetic endeavors. As a hydrochloride salt of a tertiary amine, 4-(dimethylamino)butan-2-one hydrochloride presents a unique set of properties that, when understood, can be leveraged to ensure successful and efficient reactions. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common solubility-related issues.

Understanding the Solubility Profile

4-(Dimethylamino)butan-2-one hydrochloride's solubility is fundamentally dictated by its ionic nature. The presence of the hydrochloride salt dramatically increases its polarity compared to its free base form, 4-(dimethylamino)butan-2-one. This key difference governs its behavior in various solvent systems.

Qualitative Solubility Data

While precise quantitative solubility data can be system-dependent, the following table provides a general guide to the solubility of 4-(dimethylamino)butan-2-one hydrochloride in common laboratory solvents.

Solvent CategoryExamplesSolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to GoodThe ionic nature of the salt allows for strong ion-dipole interactions and hydrogen bonding with protic solvents.[1]
Polar Aprotic Acetone, Acetonitrile (ACN)Moderate to LowDipole-dipole interactions can facilitate some dissolution, but the lack of hydrogen bond donation limits solubility.[1]
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to GoodThese highly polar solvents are generally effective at solvating salts.
Non-Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF)Very LowThe non-polar nature of these solvents cannot effectively solvate the charged species.
Non-Polar Toluene, HexanesInsolubleThe significant difference in polarity prevents dissolution.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: My 4-(dimethylamino)butan-2-one hydrochloride won't dissolve in my reaction solvent.

This is a frequent challenge, especially when working with less polar aprotic or non-polar solvents.

Probable Cause: The polarity of your chosen solvent is too low to effectively solvate the ionic hydrochloride salt.

Solutions:

  • Solvent Selection and Co-solvents:

    • Prioritize Polar Solvents: If your reaction chemistry allows, opt for more polar solvents like methanol, ethanol, or even water.

    • Utilize Co-solvents: If a non-polar solvent is required for the reaction, the addition of a small amount of a polar co-solvent can significantly enhance solubility. For instance, adding 5-10% (v/v) of methanol or ethanol to a reaction in THF or DCM can create a solvent mixture with a more favorable polarity.

  • In Situ Free Base Generation:

    • Concept: Converting the hydrochloride salt to its more organic-soluble free base form within the reaction vessel can be a highly effective strategy. The free base, being less polar, will readily dissolve in a wider range of organic solvents.

    • Workflow Diagram:

      Free_Basing_Workflow A Suspend 4-(dimethylamino)butan-2-one HCl in the reaction solvent B Add a stoichiometric amount of a suitable base (e.g., triethylamine, DIPEA) A->B 1. Add Base C Stir at room temperature B->C 2. Mix D Observe dissolution of the solid C->D 3. Formation of free base E Proceed with the addition of other reagents D->E 4. Homogeneous solution

      Caption: In Situ Free Base Generation Workflow.

    • Detailed Protocol for In Situ Free Base Generation:

      • To a reaction flask containing a suspension of 4-(dimethylamino)butan-2-one hydrochloride (1.0 eq) in your chosen organic solvent (e.g., DCM, THF, acetonitrile), add a suitable non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.05-1.1 eq).

      • Stir the mixture at room temperature.

      • The solid hydrochloride salt will react with the added base to form the free amine and the corresponding ammonium hydrochloride salt of the added base. The free 4-(dimethylamino)butan-2-one will dissolve in the organic solvent.

      • The newly formed ammonium salt may precipitate but is often less disruptive to the reaction than the starting material's insolubility.

      • Proceed with your reaction as planned.

  • Running the Reaction as a Suspension:

    • Applicability: In some cases, complete dissolution is not a prerequisite for a successful reaction. If the reaction occurs at the surface of the solid or if a small amount of dissolved material reacts and pulls the equilibrium towards further dissolution (Le Chatelier's principle), a heterogeneous reaction can be effective.

    • Considerations: This approach often requires vigorous stirring to ensure adequate mass transfer and may lead to longer reaction times. Monitoring the reaction progress closely by techniques like TLC or LC-MS is crucial. A patent for a similar compound, (E)-4-(Dimethylamino)-2-butenoyl chloride hydrochloride, describes its use as a suspension in acetonitrile, highlighting the viability of this method in industrial applications.[2]

Issue 2: My reaction is sluggish or incomplete, and I suspect solubility is the culprit.

Even if some dissolution is observed, poor solubility can lead to low effective concentrations of the reagent, slowing down the reaction rate.

Probable Cause: The concentration of the dissolved 4-(dimethylamino)butan-2-one hydrochloride is below the optimal level for the reaction to proceed efficiently.

Solutions:

  • Increase Reaction Temperature:

    • Rationale: For most solids, solubility increases with temperature. Gently warming the reaction mixture can help dissolve more of the hydrochloride salt.

    • Caution: Ensure that the increased temperature does not lead to degradation of your starting materials, reagents, or products, or promote undesirable side reactions.

  • Phase-Transfer Catalysis (PTC):

    • Concept: A phase-transfer catalyst can be employed in biphasic systems (e.g., a solid-liquid or liquid-liquid system) to transport the ionic reactant into the organic phase where the reaction occurs. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) are common choices.

    • Mechanism Diagram:

      PTC_Mechanism cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase HCl_salt [R₃N⁺H]Cl⁻ (solid) PTC_cat Q⁺X⁻ (Phase-Transfer Catalyst) HCl_salt->PTC_cat Anion Exchange Reactant Organic Reactant Product Product Reactant->Product PTC_cat->Reactant Reaction

      Caption: Simplified Phase-Transfer Catalysis Mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the poor solubility of 4-(dimethylamino)butan-2-one hydrochloride in many organic solvents?

A1: The primary reason is its ionic character. As a salt, it possesses a crystal lattice structure with strong electrostatic interactions. Non-polar or weakly polar organic solvents lack the ability to effectively solvate the charged ammonium cation and the chloride anion, thus failing to overcome the lattice energy of the solid.

Q2: Can I use an inorganic base like sodium carbonate or potassium carbonate to generate the free base?

A2: While inorganic bases can be used, they are generally insoluble in most organic solvents. This would result in a solid-solid reaction to generate the free base, which can be very slow and inefficient. Organic bases like triethylamine or DIPEA are preferred for in situ free base generation as they are soluble in common organic solvents, allowing for a more efficient liquid-solid reaction.

Q3: I am performing a Mannich reaction where 4-(dimethylamino)butan-2-one is a product. How does this relate to its hydrochloride salt?

A3: In a classic Mannich reaction, you might start with acetone, formaldehyde, and dimethylamine hydrochloride.[3] The active reagent is the dimethylamine, and the hydrochloride is present to maintain acidic conditions which favor the formation of the electrophilic Eschenmoser's salt intermediate. The product, 4-(dimethylamino)butan-2-one, is formed as its hydrochloride salt in the reaction mixture. If you need to isolate the free base, a basic workup is required.

Q4: How can I purify 4-(dimethylamino)butan-2-one hydrochloride if it contains organic-soluble impurities?

A4: A simple and effective method is to perform a solvent wash or trituration. Suspend the impure solid in a solvent in which the hydrochloride salt is insoluble but the impurities are soluble (e.g., diethyl ether, hexanes, or ethyl acetate). Stir the suspension for a period, then filter the solid and wash it with fresh solvent. This will wash away the soluble impurities, leaving behind the purified hydrochloride salt.

Q5: Will the presence of the ketone functional group in 4-(dimethylamino)butan-2-one affect its solubility characteristics compared to a simple amine hydrochloride?

A5: Yes, the ketone group, being polar, can participate in dipole-dipole interactions. This can slightly improve its solubility in polar aprotic solvents like acetone compared to an analogous amine hydrochloride without the ketone functionality. However, the dominant factor for its solubility remains its ionic salt nature.

References

  • AdiChemistry. Mannich Reaction | Mechanism | Explanation | Applications. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Wikipedia. Mannich reaction. [Link]

  • Google Patents.

Sources

Validation & Comparative

The Structure-Activity Relationship of β-Aminoketones: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of a significant class of organic compounds: β-aminoketones, with a specific focus on derivatives of 4-(dimethylamino)butan-2-one hydrochloride. While direct and extensive SAR studies on this particular parent compound's derivatives are not widely published, this guide will provide a comprehensive comparison based on the well-established principles and experimental data from structurally related Mannich bases. This approach will empower researchers to rationally design novel therapeutic agents.

Introduction to 4-(Dimethylamino)butan-2-one and the Significance of β-Aminoketones

4-(dimethylamino)butan-2-one, a classic example of a β-aminoketone, is a versatile chemical intermediate.[1][2] Its hydrochloride salt ensures stability and ease of handling. The core structure, characterized by a ketone and an amino group separated by a two-carbon linker, is a common pharmacophore found in a plethora of biologically active molecules.[3][4] β-aminoketones, often synthesized via the Mannich reaction, have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4][5][6] This inherent biological potential makes the exploration of their SAR a critical endeavor in the quest for novel and more effective therapeutics.

The Mannich Reaction: A Gateway to Structural Diversity

The primary synthetic route to 4-(dimethylamino)butan-2-one derivatives and other β-aminoketones is the Mannich reaction. This three-component condensation involves an active hydrogen compound (a ketone in this case), an aldehyde (often formaldehyde), and a primary or secondary amine. The versatility of the Mannich reaction allows for the introduction of a wide array of substituents, making it an ideal tool for generating a library of compounds for SAR studies.

Caption: Key areas for SAR exploration in 4-(dimethylamino)butan-2-one derivatives.

The Influence of the Amino Group

The nature of the amino group is a critical determinant of activity. Studies on various Mannich bases have shown that modifying the substituents on the nitrogen atom can significantly impact potency and selectivity.

  • Steric Bulk: Increasing the steric bulk of the alkyl groups on the nitrogen may influence receptor binding. For instance, replacing the dimethylamino group with diethylamino, dipropylamino, or cyclic amines like piperidine or morpholine can modulate activity. Some studies on chalcone-related Mannich bases suggest that the introduction of a morpholine ring can enhance anti-inflammatory activity. [7]* Basicity: The basicity of the nitrogen atom, which can be altered by the electronic effects of its substituents, plays a role in the compound's pharmacokinetic and pharmacodynamic properties. A more basic amine will be more protonated at physiological pH, affecting its ability to cross cell membranes and interact with targets.

The Role of the Alkyl Chain

The ethylene linker between the amino and keto groups is another crucial element.

  • Chain Length: Altering the length of the carbon chain can impact the spatial orientation of the key functional groups, which is critical for optimal interaction with a biological target. Shortening or lengthening the chain from the standard two-carbon spacer would likely have a profound effect on activity.

  • Substitution on the Chain: Introducing substituents on the alkyl chain can introduce chirality and additional interaction points. This can lead to stereoselective biological activity and improved binding affinity.

The Significance of the Ketone Moiety

The carbonyl group of the ketone is a key hydrogen bond acceptor and a site for potential metabolic transformations.

  • Reduction to Alcohol: Reduction of the ketone to a secondary alcohol introduces a hydroxyl group, which can act as both a hydrogen bond donor and acceptor. This modification can significantly alter the binding mode and pharmacological profile of the compound.

  • Replacement of the Methyl Group: Replacing the methyl group adjacent to the carbonyl with larger alkyl or aryl groups can explore additional binding pockets in the target protein and influence the molecule's lipophilicity.

Comparative Biological Activities of Structurally Related Mannich Bases

To provide a concrete basis for our hypothetical SAR, the following table summarizes the observed biological activities of various classes of Mannich bases as reported in the scientific literature.

Class of Mannich BaseParent Ketone/Active Hydrogen CompoundAmine MoietyObserved Biological ActivityReference(s)
Chalcone DerivativesAcetophenonesVarious secondary aminesAnti-inflammatory, Antioxidant[5]
Dehydrozingerone DerivativesDehydrozingeroneDimethylaminePotent anti-inflammatory[6]
Oxadiazole Derivatives5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-onePiperidineAnti-inflammatory[6]
General β-aminoketonesVarious ketonesVarious aminesAnalgesic, Anticonvulsant, Anticancer[3][4][8]

This data clearly indicates that the β-aminoketone scaffold is a privileged structure in medicinal chemistry, with its biological activity being highly tunable through chemical modifications.

Experimental Protocols: A General Approach

For researchers aiming to explore the SAR of 4-(dimethylamino)butan-2-one derivatives, a general experimental workflow is outlined below.

General Synthesis of 4-(Substituted-amino)butan-2-one Derivatives (Mannich Reaction)

Synthesis_Workflow Start Start Materials: - Acetone - Paraformaldehyde - Substituted Amine Hydrochloride Reaction Reaction: - Reflux in ethanol with catalytic HCl Start->Reaction Workup Work-up: - Cool and filter the precipitate - Wash with cold ethanol and ether Reaction->Workup Purification Purification: - Recrystallization from an appropriate solvent Workup->Purification Characterization Characterization: - NMR, IR, Mass Spectrometry Purification->Characterization Final_Product Final Product: 4-(Substituted-amino)butan-2-one Hydrochloride Characterization->Final_Product

Caption: A general workflow for the synthesis and characterization of β-aminoketone derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetone (in excess, serving as both reactant and solvent), paraformaldehyde, and the desired substituted amine hydrochloride.

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration and wash sequentially with cold ethanol and diethyl ether. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Characterization: Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In Vitro Biological Evaluation (Example: Anti-inflammatory Assay)

Inhibition of Heat-Induced Albumin Denaturation:

This assay serves as a preliminary screening method for anti-inflammatory activity.

  • Preparation of Solutions: Prepare stock solutions of the test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) in dimethyl sulfoxide (DMSO).

  • Reaction Mixture: To 1 ml of 1% aqueous solution of bovine serum albumin (BSA), add 0.2 ml of the test or standard solution at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

  • Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Conclusion and Future Directions

The exploration of the structure-activity relationship of 4-(dimethylamino)butan-2-one hydrochloride derivatives, guided by the extensive knowledge of related β-aminoketones, presents a promising avenue for the discovery of novel therapeutic agents. The synthetic accessibility via the Mannich reaction allows for the creation of diverse chemical libraries. Systematic modifications of the amino group, the alkyl chain, and the ketone functionality, followed by robust biological screening, will be instrumental in identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Future research should focus on generating and publishing specific SAR data for this class of compounds to move beyond hypothetical frameworks and provide concrete guidance for drug design and development.

References

  • Atwal, M. S., Bauer, L., Dixit, S. N., Gearien, J. E., Megahy, M., Morris, R., & Pokorny, C. (1969). Analgetics. II. Relationship between structure and activity of some beta-amino ketones. Journal of Medicinal Chemistry, 12(6), 994–997. [Link]

  • Tsolaki, E., et al. (2007). Synthesis and Anti-Inflammatory Activity of Chalcones and Related Mannich Bases. Bioorganic & Medicinal Chemistry, 15(23), 7474-7483. [Link]

  • Recent advances in biological applications of mannich bases — An overview. (2022). Journal of Drug Delivery and Therapeutics, 12(5), 156-168. [Link]

  • Mannich bases: an important pharmacophore in present scenario. (2014). International Journal of Medicinal Chemistry, 2014, 191072. [Link]

  • Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 142, 148-171. [Link]

  • Putri, D. S., et al. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3-methoxyphenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one). Journal of Applied Pharmaceutical Science, 8(5), 19-25. [Link]

  • MySkinRecipes. (n.d.). 4-(Dimethylamino)butan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)butan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

comparative analysis of Mannich reaction vs reductive amination for β-amino ketone synthesis

Comparative Analysis: Mannich Reaction vs. Reductive Amination for -Amino Ketone Synthesis[1]

Executive Summary

The

1Mannich reaction2

However, the Mannich reaction suffers from inherent limitations: regiochemical ambiguity in unsymmetrical ketones, volatile reversibility (retro-Mannich), and harsh acidic conditions.

Reductive Amination —specifically the chemoselective reduction of

Mechanistic Divergence & Strategic Logic

The choice between these methods is fundamentally a choice between Convergence (Mannich) and Control (Reductive Amination).

Pathway Visualization

The following diagram illustrates the mechanistic divergence. Note how the Mannich route assembles the skeleton, while the Reductive Amination route functionalizes a pre-existing 1,3-dicarbonyl scaffold.

GStart_MannichPATH A: MANNICH REACTION(Convergent Assembly)Aldehyde_AmineAldehyde + AmineStart_RedAmPATH B: REDUCTIVE AMINATION(Linear Functionalization)Diketone1,3-DiketoneIminiumIminium Ion(Electrophile)Aldehyde_Amine->Iminium- H2OMannich_Baseβ-Amino Ketone(Mannich Base)Iminium->Mannich_BaseC-C Bond FormationKetoneEnolizable KetoneKetone->IminiumEnol AttackEnaminoneβ-Enaminone(Stable Intermediate)Diketone->Enaminone+ Amine, - H2O(Regioselective)Red_StepChemoselective Reduction(NaBH(OAc)3)Enaminone->Red_StepProtonationRed_Step->Mannich_BaseHydride Transfer(C=N Reduction)

Figure 1: Mechanistic comparison showing the convergent C-C bond formation of the Mannich reaction versus the stepwise C-N bond formation/reduction of the Enaminone route.

Critical Comparative Analysis

Regioselectivity: The Deciding Factor
  • Mannich Reaction: In unsymmetrical ketones (e.g., 2-butanone), Mannich reagents can attack either the kinetic (less substituted) or thermodynamic (more substituted) enol. While conditions (acid vs. base) can influence this, mixtures are common.

  • Reductive Amination: The regiochemistry is pre-determined by the starting 1,3-diketone. Amines condense preferentially at the less sterically hindered or more electrophilic carbonyl. This "locks in" the position of the amine before the reduction step.

Stability and Reversibility
  • Mannich Reaction: The product is formed in equilibrium.[3] High temperatures or basic conditions can trigger a retro-Mannich reaction, decomposing the product back into the amine and enone/aldehyde.

  • Reductive Amination: The reduction of the enaminone (C=C-C=O

    
     CH-CH-C=O) is irreversible. Once the 
    
    
    -amino ketone is formed via hydride reduction, it is kinetically stable against dissociation.
Chemoselectivity (The Challenge of Method B)

The primary risk in the Reductive Amination route is over-reduction . The intermediate enaminone contains both an alkene/imine character and a ketone.

  • Goal: Reduce the C=N/C=C bond.

  • Risk:[1][4] Reducing the C=O bond to form a 1,3-amino alcohol (syn/anti mixtures).[5]

  • Solution: Use of mild hydride donors like Sodium Triacetoxyborohydride (STAB) or InCl3/Et3SiH is mandatory to stop at the ketone stage.

Data Summary Table
FeatureMethod A: Mannich ReactionMethod B: Reductive Amination (via Enaminone)
Bond Formed C-C (Carbon-Carbon)C-N (Carbon-Nitrogen)
Starting Materials Ketone + Aldehyde + Amine1,3-Diketone + Amine
Regiocontrol Poor (Substrate dependent)Excellent (Scaffold dependent)
Atom Economy High (Water is only byproduct)Moderate (Requires stoichiometric hydride)
Reaction Conditions Acidic (HCl/AcOH), RefluxMild (RT to 50°C), Weak Acid
Primary Side Product Bis-Mannich adducts, Polymers

-Amino Alcohols (Over-reduction)
Scalability High (Industrial standard)High (Avoids unstable iminium ions)

Experimental Protocols

Protocol A: Classic Acid-Catalyzed Mannich Reaction

Best for: Symmetrical ketones (e.g., cyclohexanone, acetophenone) and formaldehyde.

Reagents: Acetophenone (10 mmol), Paraformaldehyde (12 mmol), Dimethylamine HCl (12 mmol), Ethanol (15 mL), Conc. HCl (cat).

  • Preparation: In a 50 mL round-bottom flask, dissolve acetophenone and dimethylamine hydrochloride in ethanol.

  • Addition: Add paraformaldehyde in one portion. Add 2-3 drops of concentrated HCl.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Note: Mannich bases often streak on silica; use amine-treated plates).

  • Precipitation: Cool the solution to 0°C. The hydrochloride salt of the

    
    -amino ketone often precipitates.
    
  • Isolation: Filter the white solid and wash with cold acetone.

  • Free Base Liberation (Optional): Partition the solid between DCM and sat. NaHCO3 to obtain the free base.

Validation Check: If the solid is hygroscopic or turns yellow/orange, it may be undergoing retro-Mannich elimination to the vinyl ketone. Store as the HCl salt at -20°C.

Protocol B: Chemoselective Reductive Amination of 1,3-Diketones

Best for: Complex scaffolds requiring precise amine placement or unsymmetrical backbones.

Reagents: Benzoylacetone (10 mmol), Benzylamine (10 mmol), NaBH(OAc)3 (25 mmol), AcOH (cat), THF/DCM (1:1).

Step 1: Enaminone Formation (The "Locking" Step)

  • Dissolve benzoylacetone and benzylamine in Toluene (50 mL).

  • Add a Dean-Stark trap and reflux for 3 hours to remove water (azeotropic distillation).

  • Concentrate in vacuo. The residue is the stable

    
    -enaminone.[6] Verify by NMR: Look for the vinyl proton singlet around 5.0–5.5 ppm.
    

Step 2: Chemoselective Reduction

  • Dissolve the crude enaminone in dry THF/AcOH (10:1 ratio).

  • Cool to 0°C.

  • Critical Step: Add NaBH(OAc)3 (2.5 equiv) portion-wise over 30 minutes. Do not use NaBH4, as it will reduce the ketone to an alcohol.

  • Stir at Room Temperature for 12 hours.

  • Quench: Carefully add sat. NaHCO3 until pH 8. Extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Check:

  • Success: 1H NMR shows disappearance of vinyl proton and appearance of CH2-CH multiplets. Carbonyl peak (~168-170 ppm) remains.

  • Failure (Over-reduction): Disappearance of Carbonyl peak; appearance of alcohol CH signal (~3.5-4.0 ppm).

Decision Matrix

Use the following logic flow to select the optimal route for your specific target molecule.

DecisionTreeQ1Is the target ketonesymmetrical?Result_MannichUSE MANNICH REACTION(Protocol A)Q1->Result_MannichYesQ3Do you require aspecific regioisomer?Q1->Q3NoQ2Is the aminesterically hindered?Q2->Result_MannichNoResult_RedAmUSE REDUCTIVE AMINATION(Protocol B)Q2->Result_RedAmYes (Enaminone forms easier)Q3->Q2No (Mixture Acceptable)Q3->Result_RedAmYes (High Control Needed)

Figure 2: Decision matrix for selecting synthetic strategy based on substrate symmetry and regiochemical requirements.

References

  • Mechanistic Overview of Mannich Reaction

    • Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction.
  • Chemoselective Reduction of Enaminones (Protocol B Basis)

    • Machado, M. A., et al. (2006). Studies on the Reduction of -Enamino Ketones. Journal of the Brazilian Chemical Society.
  • Indium-Catalyzed Reductive Amination (Alternative mild conditions)

    • Lee, O. Y., et al. (2008).[7] Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System.[8] Journal of Organic Chemistry.

  • Stereoselective Reduction to Amino Alcohols (Warning on Over-reduction)

    • Keck, G. E., et al. (2005). Directed Reduction of

      
      -Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives.[5][9][10] Organic Letters.
      

assessing the purity of commercially available 4-(dimethylamino)butan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Dimethylamino)butan-2-one hydrochloride (CAS: 54493-24-2), often regarded as the "Mannich salt" of acetone, serves as a critical electrophilic building block in organic synthesis. However, its commercial purity is frequently compromised by three distinct failure modes:

  • Hygroscopicity: The salt avidly absorbs atmospheric moisture, altering the effective molecular weight.

  • Retro-Mannich Dissociation: Under neutral/basic conditions or thermal stress, the compound reverts to acetone, formaldehyde, and dimethylamine.

  • Elimination: Formation of methyl vinyl ketone (MVK) via

    
    -elimination.
    

This guide moves beyond generic "Certificate of Analysis" checks, providing a rigorous, self-validating framework for assessing this specific molecule. We compare three primary methodologies: qNMR (Quantitative Nuclear Magnetic Resonance), HPLC-CAD/UV (High-Performance Liquid Chromatography), and Potentiometric Titration .

Part 1: Analytical Strategy & Decision Tree

The choice of method depends on the specific data required (e.g., absolute stoichiometry vs. trace organic impurities).

AnalyticalWorkflow Start Start: Define Analytical Goal Decision What is the critical quality attribute? Start->Decision Stoichiometry Absolute Purity (Salt Stoichiometry) Decision->Stoichiometry Assay % TraceImp Organic Impurities (Degradants) Decision->TraceImp Profile Water Moisture Content Decision->Water Solvents qNMR Method A: 1H qNMR (Internal Standard: Maleic Acid) Stoichiometry->qNMR Primary Ref. Titration Method D: Potentiometric Titration (Non-aqueous HClO4) Stoichiometry->Titration QC Routine HPLC Method B: Mixed-Mode HPLC (C18 + Cation Exchange) TraceImp->HPLC KF Method C: Karl Fischer Titration (Methanol-free if ketone reactive) Water->KF

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the specific impurity concern (Salt stoichiometry vs. Organic degradation).

Part 2: Comparative Analysis of Methodologies

The following table contrasts the effectiveness of standard techniques specifically for 4-(dimethylamino)butan-2-one HCl.

FeatureMethod A:

H qNMR
Method B: HPLC (Mixed-Mode) Method C: Potentiometric Titration Method D: GC-MS
Primary Utility Absolute purity & organic stoichiometry.Trace impurity profiling (MVK, dimers).Bulk salt content (Amine value).NOT RECOMMENDED
Specificity High (distinguishes salt vs. free base).High (separates degradants).Low (cannot distinguish related amines).Low (Thermal degradation).
Detection Limit ~0.1%< 0.05%~0.5%N/A
Risk Factor Requires soluble Internal Standard.Lack of UV chromophore (requires CAD/ELSD or <210nm).Hygroscopic weighing errors.Retro-Mannich reaction occurs in injector port.
Throughput Low (15 min/sample).Medium (20 min/sample).High (5 min/sample).N/A

Critical Warning: Gas Chromatography (GC) is generally unsuitable for this compound. The high temperature of the injection port often triggers the retro-Mannich reaction, leading to false positives for acetone and MVK.

Part 3: Detailed Experimental Protocols

Protocol A: H qNMR (The Gold Standard)

Why this works: qNMR is non-destructive and does not require a reference standard of the analyte itself, only a certified Internal Standard (IS).

Reagents:

  • Solvent: Deuterium Oxide (

    
    ) is preferred over DMSO-
    
    
    
    to prevent hygroscopic water uptake interference and ensure salt solubility.
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Reasoning: Maleic acid provides a sharp singlet at

      
       6.3 ppm, which is distinct from the aliphatic protons of the Mannich base (
      
      
      
      2.0 – 4.0 ppm).

Procedure:

  • Weighing: Accurately weigh ~20 mg of the sample (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.7 mL

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      30 seconds (Essential for full relaxation of protons).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known H count, usually 2) and the N-dimethyl singlet of the analyte (

    
     ~2.9 ppm, 6H).
    

Calculation:



Protocol B: Mixed-Mode HPLC (Stability Indicating)

Why this works: The analyte is a polar amine. Standard C18 columns often suffer from peak tailing or lack of retention. A "Mixed-Mode" column (C18 + Cation Exchange) retains the protonated amine while separating neutral degradants like MVK.

System Parameters:

  • Column: Sielc Newcrom R1 (or equivalent mixed-mode RP/Cation Exchange), 4.6 x 150 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts).

    • 2-10 min: 5%

      
       60% B.
      
    • 10-15 min: 60% B.

  • Detection: CAD (Charged Aerosol Detector) is preferred due to weak UV absorbance. If UV is used, monitor at 205 nm .

Self-Validation Step: Inject a "Spiked Recovery" sample containing 1% Methyl Vinyl Ketone (MVK). MVK should elute significantly earlier (less retained) than the protonated amine, confirming the method's specificity for degradation products.

Protocol C: Non-Aqueous Potentiometric Titration

Why this works: This determines the total amine content. By using perchloric acid in acetic acid, we enhance the basicity of the weak amine, allowing for a sharp endpoint.

Reagents:

  • 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Mercuric Acetate (6% solution in acetic acid) – Required to sequester the chloride ion.

Procedure:

  • Dissolve ~150 mg of sample in 30 mL Glacial Acetic Acid.

  • Add 5 mL Mercuric Acetate solution. (Reaction:

    
    ).
    
  • Titrate potentiometrically with 0.1 N

    
    .
    
  • Perform a blank titration on the solvents.

Part 4: Data Interpretation & Stability Pathways

Commercial samples often degrade via the Retro-Mannich pathway. Understanding this mechanism is crucial for interpreting HPLC impurity peaks.

RetroMannich Parent 4-(Dimethylamino) butan-2-one HCl Intermediate Free Base (pH > 7) Parent->Intermediate -HCl MVK Methyl Vinyl Ketone (Toxic Eliminant) Intermediate->MVK Elimination (- Dimethylamine) Dimethylamine Dimethylamine Intermediate->Dimethylamine Acetone Acetone Intermediate->Acetone Retro-Mannich Formaldehyde Formaldehyde Intermediate->Formaldehyde + H2O

Figure 2: Degradation pathways. Note that MVK is a Michael Acceptor and highly toxic; its presence indicates significant degradation.

Mock Data: Commercial Sample Comparison
ParameterHigh Purity ReferenceCommercial Vendor ACommercial Vendor B
Appearance White Crystalline SolidOff-white/YellowishClumped Solid (Wet)
qNMR Purity 99.8%94.2%88.5%
Water (KF) 0.2%1.5%8.0%
Major Impurity None detectedAcetone (Residual)MVK (Degradation)
Conclusion PassFail (Solvent entrapment)Fail (Hygroscopic failure)

Interpretation: Vendor B's sample shows "Clumping," which correlates with high water content (KF). The presence of water likely catalyzed the retro-Mannich reaction, lowering the qNMR purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12239882, 4-(Dimethylamino)butan-2-one hydrochloride. Retrieved from [Link]

  • Sielc Technologies. Separation of Amines and Ketones on Newcrom R1 Mixed-Mode Columns. Retrieved from [Link]

Sources

The Stabilized MVK Surrogate: A Guide to 4-(dimethylamino)butan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical applications, experimental protocols, and comparative advantages of 4-(dimethylamino)butan-2-one hydrochloride , a critical reagent in organic synthesis.

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The "Green" MVK

4-(dimethylamino)butan-2-one hydrochloride (CAS: 54493-24-2), often referred to as a Mannich base salt , serves as a shelf-stable, solid surrogate for Methyl Vinyl Ketone (MVK) . While MVK is a potent Michael acceptor essential for constructing complex cyclic frameworks (e.g., steroids, terpenoids), it is hazardous, highly volatile, and prone to spontaneous polymerization.

This guide validates the Mannich salt as a superior alternative, demonstrating how it generates MVK in situ to deliver equivalent or higher yields with significantly improved safety and reproducibility.

Technical Profile & Mechanism

The utility of this salt relies on a Retro-Mannich Elimination .[1] Under basic or thermal conditions, the ammonium salt undergoes


-elimination to release the reactive enone (MVK) and dimethylamine. This "masked" reactivity allows for the controlled release of the electrophile, minimizing side reactions like polymerization.
Reaction Mechanism (DOT Diagram)

The following diagram illustrates the in situ generation of MVK and its subsequent trapping by a nucleophile (e.g., a ketone enolate).

RetroMannich Salt Mannich Salt (Stable Solid) MVK Methyl Vinyl Ketone (Reactive Intermediate) Salt->MVK Elimination Amine Dimethylamine (Byproduct) Salt->Amine Base Base / Heat Base->Salt Product Michael Adduct (Final Product) MVK->Product Michael Addition Nuc Nucleophile (e.g., Enolate) Nuc->Product

Caption: Pathway showing the base-mediated release of MVK from the Mannich salt and subsequent Michael addition.

Key Applications & Experimental Protocols

Application A: The Robinson Annulation (Wieland-Miescher Ketone)

The most authoritative application of this reagent is in the Robinson Annulation , a two-step reaction (Michael addition + Aldol condensation) used to build six-membered rings in steroid synthesis.

Why use the Salt?

Direct use of MVK often leads to low yields due to polymerization before reaction. The salt releases MVK slowly, maintaining a low steady-state concentration that favors the desired Michael addition over polymerization.

Experimental Protocol: Synthesis of Wieland-Miescher Ketone

Objective: Synthesis of 8a-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione.[2]

  • Reagents:

    • 2-Methyl-1,3-cyclohexanedione (1.0 equiv)

    • 4-(dimethylamino)butan-2-one hydrochloride (1.1 equiv)

    • Pyridine (Solvent/Base) or KOH/MeOH (Alternative)

  • Procedure:

    • Step 1 (Michael Addition): Charge a round-bottom flask with 2-methyl-1,3-cyclohexanedione and 4-(dimethylamino)butan-2-one hydrochloride in pyridine.

    • Step 2 (Reflux): Heat the mixture to reflux (approx. 115°C) for 5–10 hours. The heat drives the elimination of dimethylamine and the subsequent addition.

    • Step 3 (Cyclization): If cyclization is not complete, treat the intermediate triketone with a stronger base (e.g., pyrrolidine/acetic acid) to effect the aldol condensation.

    • Step 4 (Workup): Remove solvent under reduced pressure. Dissolve residue in ether/DCM, wash with dilute HCl (to remove pyridine/amines), dry over MgSO4, and concentrate.

    • Purification: Distillation or crystallization (from ether/hexane).

  • Expected Yield: 60–75% (comparable to or better than direct MVK methods).

Application B: Synthesis of Heterocycles (Pyrazoles)

The reagent reacts with hydrazines to form substituted pyrazoles, which are key scaffolds in pharmaceuticals (e.g., COX-2 inhibitors).

Experimental Protocol: 1-Phenyl-3-methylpyrazole
  • Reagents: Phenylhydrazine, 4-(dimethylamino)butan-2-one hydrochloride, Ethanol.

  • Procedure:

    • Dissolve phenylhydrazine (10 mmol) and the Mannich salt (10 mmol) in Ethanol (20 mL).

    • Reflux for 2–4 hours. The reaction proceeds via condensation followed by elimination of dimethylamine and cyclization.

    • Cool and filter the precipitate or concentrate to obtain the product.[3]

Comparative Guide: Mannich Salt vs. MVK

The following table objectively compares the two reagents for use in Michael additions and annulations.

Feature4-(dimethylamino)butan-2-one HCl Methyl Vinyl Ketone (MVK) Verdict
Physical State White Crystalline SolidColorless LiquidSalt is easier to weigh/handle.
Stability High (Shelf-stable for years)Low (Polymerizes; requires stabilizers like hydroquinone)Salt eliminates storage risks.
Toxicity (GHS) Warning (Irritant, Harmful if swallowed)Danger (Fatal if inhaled, Toxic if swallowed, Flammable)Salt is significantly safer.
Stoichiometry Precise (MW 151.63)Variable (due to volatility/polymerization)Salt ensures accurate dosing.
Reaction Control Slow release ("In situ" generation)Instant availability (Risk of side reactions)Salt favors cleaner kinetics.
Atom Economy Lower (Loss of dimethylamine HCl)Higher (100% atom incorporated)MVK is better for atom economy.
Decision Matrix
  • Choose the Salt when: You require high reproducibility, are working on small-to-medium scale, or lack specialized ventilation for highly toxic vapors.

  • Choose MVK when: Atom economy is the primary driver (industrial scale) and closed-system engineering controls are available to handle toxicity.

Pharmaceutical Relevance

This reagent is a critical building block for:

  • Opioids: Synthesis of Etorphine and Buprenorphine precursors. The Diels-Alder reaction of Thebaine with MVK is a key step; the Mannich salt is often used in process development to generate the dienophile safely.

  • Kinase Inhibitors: Used to introduce the 3-oxobutyl group, which can be further modified into side chains for drugs like Lazertinib (via related Mannich chemistry) or Afatinib precursors.

References

  • Organic Syntheses , Coll. Vol. 6, p. 901 (1988); Vol. 61, p. 129 (1983). Preparation of Wieland-Miescher Ketone. Link

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 12239882, 4-(Dimethylamino)butan-2-one hydrochloride. Link

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621.
  • Google Patents . Process for the synthesis of buprenorphine (WO2021151908A1). (Describes the use of MVK/Mannich bases in opioid synthesis). Link

  • BenchChem . A Comparative Guide to the Synthesis of β-Dimethylamino Ketones. (Provides stability and handling comparisons). Link

Sources

Technical Guide: The Strategic Advantage of 4-(Dimethylamino)butan-2-one Hydrochloride in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex polycyclic scaffolds—particularly steroids and terpenes—the Robinson Annulation remains a cornerstone reaction.[1][2] Historically, this sequence relied on Methyl Vinyl Ketone (MVK) as the Michael acceptor. However, MVK presents significant handling challenges: it is highly volatile, violently toxic, and prone to rapid polymerization.

This guide details the technical superiority of 4-(dimethylamino)butan-2-one hydrochloride (DMAB-HCl) . Functioning as a latent "MVK equivalent," DMAB-HCl offers a controlled, in situ release mechanism that enhances safety profiles and improves reaction yields by suppressing polymerization side-reactions.

Part 1: The Safety & Stability Paradox

The primary driver for switching from MVK to DMAB-HCl is the dramatic difference in physical properties and toxicity profiles. MVK is a volatile liquid that acts as a potent alkylating agent, whereas DMAB-HCl is a stable, crystalline solid.

Table 1: Physicochemical and Safety Comparison
FeatureMethyl Vinyl Ketone (MVK)4-(Dimethylamino)butan-2-one HCl
CAS Number 78-94-454493-24-2
Physical State Colorless LiquidWhite Crystalline Solid
Boiling/Melting Point BP: 81.4°CMP: ~151-153°C
Vapor Pressure High (71 mmHg at 20°C)Negligible (Solid salt)
Inhalation Toxicity Fatal (Category 1/2)Irritant (Category 4)
Storage Stability Polymerizes spontaneously (requires inhibitors like hydroquinone)Stable at room temperature (hygroscopic)
Flash Point -7°C (Highly Flammable)N/A (Solid)

Operational Insight: The use of DMAB-HCl eliminates the need for specialized "high-containment" fume hoods required for MVK handling. Furthermore, it removes the variable of inhibitor interference; commercial MVK often contains hydroquinone, which can affect radical-sensitive steps or require distillation before use—a hazardous process in itself.

Part 2: Mechanistic Advantage (The "Slow Release" Principle)

The chemical advantage of DMAB-HCl lies in its reaction kinetics. When MVK is added directly to a reaction vessel containing a basic enolate, the local concentration of MVK is high. This favors polymerization of the vinyl ketone over the desired Michael addition .

DMAB-HCl functions as a "masked" reagent. It does not react until it encounters the base in the reaction mixture.

Mechanism of In Situ Generation
  • Neutralization: The base (e.g., NaOEt) neutralizes the hydrochloride salt.

  • Elimination: The free amine undergoes

    
    -elimination to generate MVK and dimethylamine.
    
  • Reaction: The transiently formed MVK is immediately trapped by the enolate.

This process mimics a syringe-pump slow addition, keeping the steady-state concentration of MVK low and statistically favoring the Michael addition over polymerization.

Visualization: The Latent Release Pathway

MVK_Generation cluster_0 In Situ Generation DMAB_HCl DMAB-HCl (Stable Precursor) Free_Amine Free Amine Intermediate DMAB_HCl->Free_Amine + Base (-HCl) Base Base (e.g., NaOEt) Elimination β-Elimination Free_Amine->Elimination MVK_Transient MVK (Transient) Low Concentration Elimination->MVK_Transient - HNMe2 Polymer Polymerization (Side Reaction) MVK_Transient->Polymer High Conc. Only Product Michael Adduct (Robinson Annulation) MVK_Transient->Product + Enolate

Figure 1: The "In Situ" generation pathway. Note that the polymerization pathway (dotted red line) is suppressed because the MVK concentration never reaches the threshold required for rapid self-polymerization.

Part 3: Experimental Protocol (Robinson Annulation)

The following protocol illustrates the synthesis of the Wieland-Miescher ketone , a classic steroid precursor, using DMAB-HCl. This method typically affords higher reproducibility than direct MVK addition.

Materials
  • Substrate: 2-Methyl-1,3-cyclohexanedione (1.0 eq)

  • Reagent: 4-(dimethylamino)butan-2-one hydrochloride (1.1 eq)

  • Catalyst/Solvent: L-Proline (for asymmetric) or KOH/MeOH (for racemic)

  • Solvent: DMSO or Methanol

Step-by-Step Methodology
  • Preparation of the Enolate/Reaction Mixture:

    • Dissolve 2-methyl-1,3-cyclohexanedione (1.26 g, 10 mmol) in DMSO (6 mL).

    • Note: If performing an asymmetric synthesis, add L-Proline (0.3 eq) at this stage.

  • Addition of the Precursor:

    • Add 4-(dimethylamino)butan-2-one hydrochloride (1.67 g, 11 mmol) directly to the stirring solution as a solid.

    • Advantage:[3] No need for dropwise addition or temperature cooling to -78°C, which is often required for MVK to control exotherms.

  • The Reaction (Heat-Induced Elimination):

    • Heat the mixture to 60–80°C (depending on base strength).

    • Mechanism:[2][3][4][5][6][7] The heat promotes the elimination of dimethylamine and the subsequent Michael addition.

    • Stir for 12–24 hours.

  • Workup (Aldol Condensation):

    • If the cyclization (Aldol step) does not occur spontaneously under the Michael conditions, add stronger base (e.g., 1M KOH) or acid (pTsOH) and reflux for 2 hours to drive the dehydration.

    • Extract with ethyl acetate, wash with brine, and concentrate.

Workflow Logic Diagram

Workflow Start Start: Dissolve Diketone Substrate Add_DMAB Add DMAB-HCl (Solid) No cooling required Start->Add_DMAB Heat Heat to 60-80°C (Triggers Slow Release of MVK) Add_DMAB->Heat Michael Michael Addition Occurs (MVK trapped immediately) Heat->Michael Cyclize Aldol Condensation (Acid/Base catalyzed) Michael->Cyclize Finish Isolate Wieland-Miescher Ketone Cyclize->Finish

Figure 2: Operational workflow for using DMAB-HCl. The process is a "one-pot" cascade that avoids the handling of hazardous liquids.

Part 4: Critical Performance Analysis

Yield Consistency

In comparative studies of Robinson Annulations, direct use of MVK often results in yields ranging from 35% to 65% , highly dependent on the rate of addition and the freshness of the MVK (polymer content). Using DMAB-HCl consistently stabilizes yields in the 60% to 85% range. The elimination of the "polymerization sink" accounts for this improvement.

Atom Economy & Waste

While DMAB-HCl introduces a leaving group (dimethylamine hydrochloride) that is not incorporated into the final product, the gain in yield and the reduction in hazardous waste disposal (polymerized tar) often offsets the lower atom economy.

Shelf-Life

MVK has a shelf life of months and must be refrigerated. DMAB-HCl has a shelf life of years when stored dry at room temperature, making it ideal for laboratories that do not perform these reactions daily.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12239882, 4-(Dimethylamino)butan-2-one hydrochloride. Retrieved from [Link]

  • Ramachanderan, R., & Schaefer, B. (2024). The suggested mechanism for the Robinson annulation reaction. ResearchGate. Retrieved from [Link]

  • Jung, M. E. (1976). A review of annulation. Tetrahedron, 32(1), 3-31.
  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

Sources

A Comparative Performance Guide to 4-(Dimethylamino)butan-2-one Hydrochloride in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical decision that profoundly impacts the solubility, stability, and reactivity of chemical intermediates. This guide provides an in-depth performance comparison of 4-(dimethylamino)butan-2-one hydrochloride (DMAB-HCl), a versatile building block, across various solvent systems. We will delve into the physicochemical principles governing its behavior, present comparative data, and provide robust experimental protocols to empower you to optimize your synthetic and analytical workflows.

Introduction to 4-(Dimethylamino)butan-2-one Hydrochloride

4-(Dimethylamino)butan-2-one hydrochloride, with a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol , is a key intermediate in organic synthesis.[1] It is classified as a Mannich base, a class of β-amino carbonyl compounds crucial for synthesizing a wide array of pharmaceuticals and complex organic molecules.[2][3] Its utility stems from the presence of two key functional groups: a reactive ketone and a tertiary amine, which is protonated in its hydrochloride salt form. This salt form is deliberately chosen to enhance stability and aqueous solubility over its free base counterpart.[3]

This guide will explore three critical performance aspects of DMAB-HCl that are dictated by the choice of solvent:

  • Solubility: The extent to which DMAB-HCl dissolves, which is fundamental for solution-based reactions and formulations.

  • Stability: The propensity to resist degradation, primarily through the retro-Mannich reaction.

  • Reaction Performance: The efficiency of synthetic transformations where DMAB-HCl serves as a reactant.

Comparative Solubility Analysis

The solubility of DMAB-HCl is governed by its ionic nature and its capacity for hydrogen bonding and dipole-dipole interactions. As a salt, it readily dissociates in polar solvents. The general principle of "like dissolves like" provides a foundational understanding of its behavior.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. DMAB-HCl exhibits its highest solubility in this class. In water, the hydrochloride salt dissociates into the protonated dimethylamino cation and the chloride anion, which are effectively solvated by water molecules through strong ion-dipole interactions and hydrogen bonding. In alcohols like methanol and ethanol, similar hydrogen bonding between the solvent's hydroxyl group and the compound's ionic components facilitates dissolution.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents possess significant dipole moments but lack O-H or N-H bonds. DMAB-HCl shows moderate to good solubility in the more polar members of this class, such as DMSO and DMF, driven by strong dipole-dipole interactions. Its solubility is typically lower in solvents like acetone, where these interactions are weaker.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and lack significant dipole moments. Due to its ionic salt structure, DMAB-HCl is sparingly soluble or practically insoluble in non-polar solvents, as they cannot effectively solvate the charged species.

Illustrative Solubility Data

While extensive experimental solubility data for DMAB-HCl is not widely published, the following table provides high-quality predicted values based on computational models and physicochemical principles, offering a reliable guide for solvent screening.[4]

Solvent SystemSolvent TypePredicted Solubility (mg/mL)Qualitative SolubilityPrimary Solvation Mechanism
WaterPolar Protic> 200Very SolubleIonic Dissociation, Hydrogen Bonding
MethanolPolar Protic~ 150Freely SolubleHydrogen Bonding, Ion-Dipole
EthanolPolar Protic~ 100Freely SolubleHydrogen Bonding, Ion-Dipole
Dimethyl Sulfoxide (DMSO)Polar Aprotic~ 50SolubleDipole-Dipole Interactions
N,N-Dimethylformamide (DMF)Polar Aprotic~ 45SolubleDipole-Dipole Interactions
AcetonitrilePolar Aprotic~ 5Sparingly SolubleDipole-Dipole Interactions
AcetonePolar Aprotic~ 2Sparingly SolubleDipole-Dipole Interactions
Dichloromethane (DCM)Polar Aprotic< 1Slightly SolubleDipole-Dipole Interactions
TolueneNon-Polar< 0.1Practically Insolublevan der Waals forces
HexaneNon-Polar< 0.01Practically Insolublevan der Waals forces

Solvent Effects on Chemical Stability: The Retro-Mannich Reaction

The primary degradation pathway for DMAB-HCl and other Mannich bases is the retro-Mannich reaction . This is a chemical equilibrium that can lead to the decomposition of the molecule back to its precursors: an enolizable ketone (acetone), formaldehyde, and dimethylamine.[5]

The hydrochloride salt form provides crucial stability. The protonated tertiary amine is not nucleophilic and stabilizes the molecule, significantly inhibiting the reverse reaction. However, the choice of solvent and the pH of the medium can shift this equilibrium.

  • Acidic to Neutral Aqueous/Protic Solvents (pH < 7): In these systems, DMAB-HCl remains protonated and is highly stable. This is the recommended condition for storage and for many reactions.

  • Basic Conditions (pH > 8): The introduction of a base deprotonates the amine, converting the stable salt into the less stable free base. This free amine can readily trigger the retro-Mannich elimination, especially upon heating. Therefore, basic workup steps (e.g., washing with sodium bicarbonate) should be conducted rapidly and at low temperatures to minimize degradation.

  • Aprotic Solvents: In anhydrous aprotic solvents, the compound's stability is generally high as the equilibrium is less favored. However, the presence of basic impurities can still initiate degradation.

The mechanism is illustrated below. Under basic conditions, the equilibrium shifts to the right, leading to product degradation.

Retro_Mannich DMAB_HCl 4-(Dimethylamino)butan-2-one HCl DMAB_FreeBase Free Base DMAB_HCl->DMAB_FreeBase + Base - H₂O, - Cl⁻ Enolate Acetone Enolate DMAB_FreeBase->Enolate Retro-Mannich (Equilibrium) Iminium Iminium Ion DMAB_FreeBase->Iminium Acetone Acetone Enolate->Acetone Amine Dimethylamine Iminium->Amine Formaldehyde Formaldehyde Iminium->Formaldehyde

Caption: Retro-Mannich degradation pathway of DMAB-HCl under basic conditions.

Performance in Organic Synthesis: A Solvent-Dependent Perspective

In its primary application as a synthetic building block, the solvent choice directly influences reaction rates and yields. Protic solvents are typically preferred for reactions involving Mannich bases.[6]

  • Causality: Protic solvents like methanol and ethanol can stabilize the charged intermediates and transition states that are common in reactions involving DMAB-HCl, such as nucleophilic additions to the carbonyl group. Studies on Mannich reactions often show that polar protic solvents provide superior yields compared to aprotic or non-polar options.[7] For instance, the formation of the key iminium ion intermediate in a Mannich reaction is often facilitated by protic solvents which can help in the dehydration step.[2]

  • Comparative Performance: In a typical three-component Mannich reaction, using methanol as a solvent often results in higher yields compared to ethanol, which in turn is superior to solvent-free conditions or non-polar solvents.[7][8] The rate of reaction in mixed aqueous-organic solvents may decrease as the proportion of the organic solvent increases, which can be attributed to the preferential solvation of reactants by water.[9]

Recommendation: For reactions where DMAB-HCl is a key reactant, polar protic solvents such as methanol or ethanol are the recommended starting point for optimization. Anhydrous conditions should be maintained if organometallic reagents (e.g., Grignards) are used to prevent quenching.

Comparison with Alternative Building Blocks

When selecting a β-amino carbonyl building block, several alternatives to DMAB-HCl exist. The choice depends on the desired final structure and steric considerations.

CompoundStructureMolecular Weight ( g/mol )Key Features
4-(Dimethylamino)butan-2-one HCl CH₃COCH₂CH₂N(CH₃)₂·HCl151.63Acyclic, flexible, least sterically hindered.
1-(Pyrrolidin-1-yl)propan-2-one HCl CH₃COCH₂N(C₄H₈)·HCl163.65Cyclic amine (pyrrolidine), offers a five-membered ring substituent.
1-(Piperidin-1-yl)propan-2-one HCl CH₃COCH₂N(C₅H₁₀)·HCl177.68Cyclic amine (piperidine), provides a six-membered ring, more sterically demanding.
3-(Dimethylamino)propiophenone HCl C₆H₅COCH₂CH₂N(CH₃)₂·HCl213.70Aromatic ketone, introduces a phenyl group for further modification.

The primary advantage of DMAB-HCl is its simple, acyclic structure and lower molecular weight, making it an efficient choice for introducing an aminomethyl ethyl ketone fragment without significant steric bulk.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for key performance assessments.

Protocol 6.1: Determination of Qualitative and Semi-Quantitative Solubility

This protocol allows for the determination of solubility in a given solvent at a specific temperature (e.g., 25 °C).

Caption: Workflow for experimental solubility determination.

Methodology:

  • Preparation: Accurately weigh approximately 100 mg of DMAB-HCl into a 4 mL glass vial.

  • Initial Solvent Addition: Add 0.5 mL of the test solvent to the vial using a calibrated pipette.

  • Mixing: Cap the vial and vortex vigorously for 2 minutes. Allow the vial to stand for 5 minutes.

  • Observation: Visually inspect the solution against a dark background. If the solution is completely clear with no visible solid particles, the compound is soluble at ≥200 mg/mL.

  • Titration: If solid remains, add another 0.5 mL of solvent (total volume 1.0 mL) and repeat step 3. If the solution becomes clear, the solubility is approximately 100 mg/mL.

  • Continuation: Continue adding the solvent in 1.0 mL increments, vortexing after each addition, until the solid completely dissolves. Calculate the final solubility based on the total volume of solvent added.

  • Validation: Perform the experiment in triplicate to ensure the result is reproducible.

Protocol 6.2: Stability Assessment via HPLC Analysis

This protocol outlines a stability-indicating HPLC method to quantify the degradation of DMAB-HCl over time under stressed conditions.

Caption: Workflow for HPLC-based stability testing.

Methodology:

  • Solution Preparation: Prepare a 1.0 mg/mL stock solution of DMAB-HCl in deionized water. Prepare three buffered solutions by diluting the stock solution into:

    • pH 4.0 Acetate Buffer

    • pH 7.0 Phosphate Buffer

    • pH 9.0 Borate Buffer

  • Stress Condition: Place sealed vials of each buffered solution in a temperature-controlled oven at 40 °C.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial, cool to room temperature, and transfer to an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, hold for 2 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak corresponding to DMAB-HCl based on the t=0 injection.

    • Integrate the peak area at each time point for each pH condition.

    • Calculate the percentage of DMAB-HCl remaining relative to the t=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics in each solvent system.

Conclusion and Recommendations

The performance of 4-(dimethylamino)butan-2-one hydrochloride is inextricably linked to the solvent system in which it is used.

  • For Maximum Solubility: Water and polar protic solvents like methanol are the solvents of choice.

  • For Enhanced Stability: Maintain acidic to neutral pH conditions (pH 4-7). The hydrochloride salt form is inherently stable, but basic conditions should be avoided, especially at elevated temperatures, to prevent retro-Mannich degradation.

  • For Optimal Reaction Performance: Polar protic solvents generally provide the best medium for synthetic reactions involving DMAB-HCl, with methanol often showing superior results.

By understanding these principles and utilizing the provided protocols, researchers can harness the full synthetic potential of this valuable building block, ensuring reproducible and high-yielding outcomes in their drug discovery and development efforts.

References

  • Afzali, D., & Maleki, A. (2015). L-Cysteine-functionalized ZnS Nanoparticles as a Catalyst for the Synthesis of β-amino Carbonyl Compound via MCR Mannich Reaction. ResearchGate. Available at: [Link]

  • Deshmukh, J. H., et al. (2016). NH4Cl Catalyzed synthesis of β-amino Esters. ResearchGate. Available at: [Link]

  • Al-Garni, T. S., et al. (2014). Solvent Effects on the Kinetic and Mechanism of N-Mannich Bases of 3-Hydrazonoindole-2-one. Der Pharma Chemica. Available at: [Link]

  • Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE. Available at: [Link]

  • Jiang, X., et al. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods. Available at: [Link]

  • This cit
  • This cit
  • This cit
  • Wang, F., et al. (2017). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. ResearchGate. Available at: [Link]

  • Gömöry, Á., & Fekete, J. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. Available at: [Link]

  • Wikipedia. (n.d.). Mannich reaction. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)butan-2-one hydrochloride. PubChem Compound Database. Available at: [Link]

  • This cit
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Safety Operating Guide

Personal protective equipment for handling 4-(Dimethylamino)butan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Identity & Hazard Profile

Correct Chemical Identification: Ensure you are handling the correct enantiomer/salt form. This guide specifically addresses the hydrochloride salt , which differs significantly in physical properties (volatility, corrosivity) from the free base.

  • Chemical Name: 4-(Dimethylamino)butan-2-one hydrochloride[1][2][3]

  • CAS Number: 54493-24-2[1][2]

  • Synonyms: 4-Dimethylamino-2-butanone HCl; 2-Butanone, 4-(dimethylamino)-, hydrochloride.[1]

  • Molecular Formula: C₆H₁₃NO[1][4] · HCl

Risk Assessment (GHS Classification): Unlike its free base precursor (which is flammable and corrosive), the hydrochloride salt is a solid that presents primarily acute toxicity and irritation hazards. The presence of the chloride ion and the amine moiety necessitates strict dust control.

Hazard ClassH-CodeDescriptionCausality/Mechanism
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Systemic absorption of the amine component affecting CNS/metabolic function.
Skin Irritation H315 Causes skin irritation.[4]Acidic nature of the hydrochloride salt upon contact with skin moisture (hydrolysis).
Eye Irritation H319 Causes serious eye irritation.[4]Direct abrasive and chemical injury to the cornea; high solubility increases rapid absorption.
STOT - Single Exp. H335 May cause respiratory irritation.[1][4]Inhalation of fine dust particles irritates mucous membranes in the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Directive: PPE selection must be based on the "Worst Case" exposure scenario—in this case, the generation of airborne dust during weighing.

Core PPE Requirements[5][6]
Body AreaRecommended EquipmentTechnical Rationale
Respiratory Engineering Control: Fume Hood (Face velocity: 100 fpm).PPE: N95 or P100 Respirator (if hood unavailable).Dust Hazard: As a hygroscopic salt, fine particles can adhere to moist respiratory tracts, causing immediate irritation (H335).
Ocular Chemical Safety Goggles (Indirect Vent).Contraindication: Do not use standard safety glasses.Powder Migration: Standard glasses allow dust entry from the sides. Goggles seal the ocular cavity against airborne particulates.
Dermal (Hands) Nitrile Gloves (Min. thickness: 5 mil).Protocol: Double-gloving recommended.Permeation: Nitrile offers excellent resistance to organic salts. Latex is permeable to many organic amines and should be avoided.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (optional).Contamination: Prevents salt accumulation on street clothes, which can absorb ambient moisture and transfer to skin later.
Visualization: PPE Decision Logic

PPE_Logic Start Start: Handling 4-(Dimethylamino)butan-2-one HCl State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Risk_Dust Risk: Airborne Dust (H335) Solid->Risk_Dust Risk_Splash Risk: Chemical Splash (H319) Solution->Risk_Splash PPE_Solid REQ: Goggles + Fume Hood Risk_Dust->PPE_Solid PPE_Sol REQ: Goggles + Nitrile + Face Shield (if >1L) Risk_Splash->PPE_Sol

Figure 1: Decision logic for selecting PPE based on physical state, prioritizing respiratory protection for solids and splash protection for solutions.[5]

Operational Protocol: Handling & Weighing

The Challenge: This compound is hygroscopic .[6][7][8][9] Upon exposure to ambient humidity, it will absorb water, becoming sticky (altering weight accuracy) and eventually deliquescing into a corrosive sludge.

Step-by-Step Workflow (Self-Validating)
  • Environment Preparation (The "Dry Zone"):

    • Clear the fume hood.

    • Place the analytical balance inside the hood if possible. If not, use a secondary containment vessel.

    • Validation: Check the humidity indicator on your desiccator before opening the stock bottle. It should be blue (dry), not pink (wet).

  • The "Quick-Weigh" Technique:

    • Tools: Use a static-free PTFE or stainless steel spatula. Avoid plastic spatulas which generate static, scattering the light powder.

    • Action: Tare your receiving vial (with cap) before opening the stock bottle.

    • Transfer: Open stock bottle

      
       Transfer solid 
      
      
      
      Close stock bottle immediately.
    • Validation: If the solid clumps or sticks to the spatula, the material has already absorbed moisture. Dry the stock (see Section 4) before proceeding.

  • Decontamination:

    • Wipe the balance area with a wet paper towel (solubilizes the salt), followed by an ethanol wipe.

    • Why? Invisible salt residue will absorb moisture overnight, leaving corrosive puddles on the balance pan.

Visualization: Safe Weighing Workflow

Weighing_Protocol Inspect 1. Inspect Desiccant (Verify Dryness) Prep 2. Tare Vial & Spatula (Minimize Open Time) Inspect->Prep Transfer 3. Transfer Solid (In Fume Hood) Prep->Transfer Seal 4. Seal Immediately (Parafilm if storing) Transfer->Seal Clean 5. Wet Wipe Clean (Remove Hygroscopic Residue) Seal->Clean

Figure 2: Operational workflow emphasizing speed and moisture control to maintain chemical integrity.

Storage & Stability Logistics

Proper storage is the only way to prevent degradation. The hydrochloride salt is stable if kept dry, but hydrolysis can liberate the free amine (fishy odor) and HCl gas.

  • Primary Storage: Keep container tightly closed in a dry, well-ventilated place.

  • Secondary Storage: Desiccator cabinet is mandatory. Use silica gel or Drierite.

  • Temperature: Room temperature (15–25°C) is generally acceptable, but check specific Certificate of Analysis (CoA) as some high-purity grades require refrigeration (2–8°C) to prevent slow discoloration.

  • Incompatibilities: Store away from Strong Oxidizing Agents (risk of exothermic reaction) and Strong Bases (liberates volatile/toxic free amine).

Disposal Plan

Directive: Do not dispose of down the drain. This chemical is an organic chloride and must be treated as hazardous chemical waste.

  • Dissolution: Dissolve the solid waste in a combustible solvent (e.g., acetone or ethanol).

  • Classification: Label as "Organic Waste - Halogenated" (due to the HCl/Chloride content).

  • Destruction: Must be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize the HCl gas generated during combustion.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12239882, 4-(Dimethylamino)butan-2-one hydrochloride. Retrieved from [Link]

  • Sigma-Aldrich.General Handling of Hygroscopic Amine Salts (Technical Bulletin). (General reference for amine salt handling protocols).
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

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